Mavoglurant
説明
特性
IUPAC Name |
methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14-5-3-6-15(13-14)8-11-19(22)10-4-7-17-16(19)9-12-20(17)18(21)23-2/h3,5-6,13,16-17,22H,4,7,9-10,12H2,1-2H3/t16-,17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPZEYHRWGMJCV-ZHALLVOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202777 | |
| Record name | Mavoglurant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543906-09-8 | |
| Record name | Mavoglurant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543906-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mavoglurant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0543906098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mavoglurant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13004 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mavoglurant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAVOGLURANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT0I9SV4F6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Mavoglurant (AFQ056)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mavoglurant (also known as AFQ056) is a selective, non-competitive, negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Developed initially by Novartis, it was investigated as a potential therapeutic for neurodevelopmental disorders, notably Fragile X syndrome (FXS), and other neurological conditions such as L-dopa-induced dyskinesia in Parkinson's disease.[1][3] The rationale for its development in FXS was based on the "mGluR theory," which posits that exaggerated mGluR5 signaling, due to the absence of the fragile X mental retardation protein (FMRP), leads to synaptic dysfunction.[4] While preclinical studies demonstrated promise in correcting synaptic abnormalities and behavioral phenotypes, large-scale clinical trials in adults and adolescents with FXS did not meet their primary efficacy endpoints, leading to the discontinuation of its development for this indication by Novartis in 2014. This guide provides a comprehensive technical overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and impact on synaptic plasticity, supported by available quantitative data and experimental methodologies.
Core Mechanism of Action: Negative Allosteric Modulation of mGluR5
This compound functions by binding to an allosteric site on the mGluR5 receptor, a location distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This binding induces a conformational change in the receptor that reduces its affinity for glutamate and/or diminishes its signaling efficacy upon glutamate binding. As a non-competitive antagonist, this compound's inhibitory effect is not surmounted by increasing concentrations of glutamate.
Molecular Target: Metabotropic Glutamate Receptor 5 (mGluR5)
mGluR5 is a Class C G-protein coupled receptor (GPCR) predominantly expressed on the postsynaptic membrane of neurons in brain regions critical for learning, memory, and cognition, including the hippocampus, cortex, and striatum. It plays a crucial role in modulating synaptic plasticity and neuronal excitability.
In Vitro Potency and Selectivity
This compound exhibits high potency and selectivity for the human mGluR5 receptor. In functional assays, it has demonstrated an IC50 of 30 nM. It shows high selectivity over other mGluR subtypes and a wide range of other CNS-relevant receptors and transporters.
| Assay Type | Cell Line/Preparation | Parameter | Value | Reference |
| Functional Assay (human mGluR5) | L(tk-) cells stably expressing mGluR5a | IC50 | 30 nM | |
| Radioligand Binding Assay ([3H]-MPEP displacement) | Rat brain membranes | IC50 | 47 nM | |
| Ca2+ Mobilization Assay | L(tk-) cells stably expressing mGluR5a | IC50 | 110 nM | |
| Phosphoinositide (PI) Turnover Assay | L(tk-) cells stably expressing mGluR5a | IC50 | 30 nM |
Downstream Signaling Pathways
The primary signaling cascade initiated by mGluR5 activation involves the Gq alpha subunit of its associated G-protein. This compound, by inhibiting mGluR5, dampens this entire downstream pathway.
As depicted, the binding of glutamate to mGluR5 activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of various downstream targets, including the MAPK/ERK pathway, which influences synaptic plasticity and neuronal excitability.
Effects on Synaptic Plasticity and Neuronal Morphology
The dysregulation of mGluR5 signaling in Fragile X syndrome is linked to abnormalities in synaptic plasticity, specifically an exaggerated form of long-term depression (LTD), and immature dendritic spine morphology. Preclinical studies have shown that this compound can ameliorate these deficits.
Rescue of Long-Term Depression (LTD) in Fmr1 Knockout Mice
Normalization of Dendritic Spine Morphology
Fmr1 KO mice exhibit an increased density of long, thin, immature dendritic spines. Chronic treatment with this compound has been shown to rescue this abnormal spine phenotype in adult Fmr1 KO mice, leading to a more mature spine morphology. Specifically, long-term treatment with this compound was found to reverse the increased spine length observed in 10- and 25-week-old Fmr1 KO mice. Another study demonstrated that both this compound and another mGluR5 NAM, MRZ-8456, rescued the ratio of mature to immature dendritic spines in cultured primary neurons from Fmr1 KO mice.
| Animal Model | Brain Region | Parameter | Observation | Treatment | Result | Reference |
| Fmr1 KO Mice | Hippocampal CA1 | Spine Length | Increased | Chronic this compound | Rescued to wild-type levels | |
| Fmr1 KO Mice | Primary Visual Cortex | Spine Density (Basal Dendrites) | Increased | Chronic CTEP (another mGluR5 NAM) | Normalized | |
| Cultured Fmr1 KO Neurons | - | Ratio of Mature to Immature Spines | Altered | This compound | Rescued |
Key Experimental Protocols
This section outlines the general methodologies for key in vitro and in vivo experiments used to characterize the mechanism of action of this compound.
In Vitro Assays
4.1.1. Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound to the mGluR5 receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing mGluR5 (e.g., from HEK293 cells stably transfected with the human mGluR5 gene) are prepared.
-
Competitive Binding: A fixed concentration of a radiolabeled mGluR5-specific ligand (e.g., [³H]-MPEP) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated via rapid filtration.
-
Quantification: Radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
4.1.2. Phosphoinositide (PI) Turnover Assay
-
Objective: To measure the functional inhibition of mGluR5-mediated Gq signaling.
-
Methodology:
-
Cell Culture and Labeling: Cells expressing mGluR5 are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pool.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: An mGluR5 agonist (e.g., glutamate or DHPG) is added in the presence of LiCl (to prevent inositol phosphate degradation).
-
Extraction: The reaction is stopped, and inositol phosphates (IPs) are extracted.
-
Quantification: The amount of [³H]-IPs is quantified by scintillation counting.
-
Data Analysis: The IC50 value for the inhibition of agonist-stimulated IP accumulation is determined.
-
4.1.3. Calcium Mobilization Assay
-
Objective: To measure the effect of this compound on mGluR5-mediated intracellular calcium release.
-
Methodology:
-
Cell Culture and Dye Loading: mGluR5-expressing cells are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM).
-
Compound Incubation: Cells are pre-incubated with different concentrations of this compound.
-
Agonist Stimulation and Measurement: An mGluR5 agonist is added, and the change in intracellular calcium is measured as a change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The IC50 for the inhibition of the agonist-induced calcium transient is calculated.
-
In Vivo and Ex Vivo Methodologies
4.2.1. Electrophysiology (Long-Term Potentiation and Depression)
-
Objective: To assess the effect of this compound on synaptic plasticity.
-
Methodology (General for Hippocampal Slices):
-
Slice Preparation: Acute hippocampal slices are prepared from wild-type or Fmr1 KO mice.
-
Recording Setup: Slices are placed in a recording chamber perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded in the CA1 region in response to stimulation of the Schaffer collaterals.
-
Baseline Recording: A stable baseline of fEPSPs is recorded for a set period.
-
Drug Application: this compound or vehicle is bath-applied at a specific concentration.
-
Plasticity Induction:
-
LTP: Induced by high-frequency stimulation (HFS) or theta-burst stimulation (TBS).
-
mGluR-LTD: Induced by application of an mGluR agonist (e.g., DHPG) or by paired-pulse low-frequency stimulation (PP-LFS).
-
-
Post-Induction Recording: fEPSPs are recorded for an extended period to measure the change in synaptic strength.
-
Data Analysis: The magnitude of LTP or LTD is quantified as the percentage change in the fEPSP slope from baseline.
-
4.2.2. Dendritic Spine Analysis (Golgi Staining)
-
Objective: To quantify changes in dendritic spine density and morphology following this compound treatment.
-
Methodology:
-
Animal Treatment: Fmr1 KO and wild-type mice are treated chronically with this compound or vehicle.
-
Tissue Preparation: Brains are harvested and processed using a Golgi-Cox staining kit.
-
Sectioning: Coronal sections of the brain (e.g., containing the hippocampus or cortex) are prepared.
-
Imaging: Impregnated neurons are imaged using a brightfield microscope with a high-magnification objective. Z-stacks of dendritic segments are acquired.
-
Analysis:
-
Spine Density: Spines are counted along a defined length of dendrite and expressed as spines per 10 µm.
-
Spine Morphology: Spines are classified into categories (e.g., mature, immature, thin, mushroom) based on measurements of head diameter and neck length.
-
-
Statistical Comparison: Spine density and the distribution of morphological subtypes are compared across treatment groups and genotypes.
-
Conclusion
This compound (AFQ056) is a potent and selective negative allosteric modulator of mGluR5. Its mechanism of action is well-characterized, involving the dampening of the Gq-PLC-IP3/DAG signaling cascade, which leads to reduced intracellular calcium mobilization and downstream kinase activity. Preclinical studies in the Fmr1 KO mouse model of Fragile X syndrome provided a strong rationale for its clinical development by demonstrating its ability to correct aberrant synaptic plasticity and dendritic spine morphology. However, despite this promising preclinical profile, this compound failed to demonstrate efficacy in human clinical trials for FXS. The reasons for this translational failure are likely multifactorial and remain a subject of ongoing scientific discussion. Nevertheless, the study of this compound has significantly advanced the understanding of mGluR5 pathophysiology and continues to inform the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
An In-Depth Technical Guide to the Synthesis and Purification of Mavoglurant (AFQ056)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mavoglurant (also known as AFQ056) is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). It has been a subject of significant interest in clinical research for the treatment of various neurological and psychiatric disorders, including Fragile X syndrome and L-Dopa induced dyskinesia in Parkinson's disease. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, presenting detailed experimental protocols, quantitative data, and visual representations of the key processes and underlying biological pathways.
Introduction
This compound, with the chemical name methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate, is a structurally novel antagonist of the mGluR5 receptor.[1] Its mechanism of action involves the allosteric modulation of this receptor, which plays a crucial role in synaptic plasticity and neuronal signaling.[1] Dysregulation of the mGluR5 pathway has been implicated in numerous central nervous system (CNS) disorders.[2] This guide details the chemical synthesis and purification strategies employed in the preparation of this important research compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its handling, formulation, and analytical characterization.
| Property | Value |
| Chemical Formula | C₁₉H₂₃NO₃ |
| Molar Mass | 313.39 g/mol |
| Appearance | White to Off-White Solid |
| IC₅₀ | 30 nM (for mGluR5) |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (Stock Solution) | -80°C for 2 years, -20°C for 1 year |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The key steps involve the formation of a key intermediate, (3aR,7aR)-Methyl 4-oxooctahydro-1H-indole-1-carboxylate, followed by an ethynylation reaction to introduce the m-tolylacetylene side chain.
Synthesis of Key Intermediate: (3aR,7aR)-Methyl 4-oxooctahydro-1H-indole-1-carboxylate
The synthesis of the pivotal keto-indole intermediate is outlined below.
Experimental Protocol:
-
Step 1: Synthesis of 3-(1-aziridinyl)cyclohexanone: Cyclohexen-2-one is reacted with aziridine in an organic solvent such as toluene to yield 3-(1-aziridinyl)cyclohexanone.[3]
-
Step 2: Synthesis of carbamic acid (2-chloroethyl)(3-oxocyclohexyl)-alkyl ester: 3-(1-aziridinyl)cyclohexanone is dissolved in toluene, cooled to 0°C, and treated with an alkyl chloroformate (e.g., methyl chloroformate) to yield the corresponding carbamic acid ester. The reaction is exothermic and the temperature is maintained between 0-10°C.[3]
-
Step 3: Cyclization to form (3aR,7aR)-Methyl 4-oxooctahydro-1H-indole-1-carboxylate: The carbamic acid ester is then subjected to a cyclization reaction to form the desired keto-indole intermediate.
Synthesis of this compound from the Key Intermediate
The final step in the synthesis involves the addition of the m-tolylethynyl group to the keto-indole intermediate.
Experimental Protocol:
-
Step 1: Preparation of m-tolylacetylene: 3-Methylbenzaldehyde is converted to 1-ethynyl-3-methylbenzene (m-tolylacetylene) through a Corey-Fuchs reaction or other standard methods.
-
Step 2: Ethynylation of the keto-indole intermediate: (3aR,7aR)-Methyl 4-oxooctahydro-1H-indole-1-carboxylate is reacted with the lithium salt of m-tolylacetylene (prepared by treating m-tolylacetylene with a strong base like n-butyllithium) in an ethereal solvent such as tetrahydrofuran (THF) at low temperature (e.g., -78°C). This reaction proceeds via a nucleophilic addition to the ketone, yielding this compound.
Purification of this compound
Purification of the final product is crucial to remove unreacted starting materials, byproducts, and any stereoisomers to obtain this compound of high purity suitable for biological and pharmaceutical research.
Experimental Protocol:
-
Chromatographic Purification: The crude product from the synthesis is typically purified by column chromatography on silica gel. A gradient of ethyl acetate in heptane is commonly used as the eluent. The fractions containing the pure product are identified by thin-layer chromatography (TLC) and combined.
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to yield this compound as a crystalline solid.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Yield (Final Step) | Not explicitly reported in public literature | - |
| Purity (after chromatography) | >98% | Assumed based on standard practices |
| IC₅₀ (h-mGluR5) | 30 nM |
Signaling Pathway and Workflows
mGluR5 Signaling Pathway
This compound acts as a negative allosteric modulator of the mGluR5 receptor. Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a downstream signaling cascade primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately modulate synaptic plasticity and neuronal excitability.
Caption: Simplified mGluR5 signaling pathway.
This compound Synthesis Workflow
The overall workflow for the synthesis of this compound is depicted below, starting from the key raw materials and proceeding through the main intermediate to the final product.
Caption: this compound synthesis workflow.
This compound Purification Workflow
The purification of crude this compound involves a two-step process to ensure high purity of the final compound.
Caption: this compound purification workflow.
Conclusion
This technical guide has provided a detailed overview of the synthesis and purification methods for this compound. The described protocols, based on available literature, offer a solid foundation for researchers and drug development professionals working with this important mGluR5 antagonist. The provided diagrams visually summarize the key chemical and biological processes associated with this compound, facilitating a deeper understanding of its synthesis and mechanism of action. Further optimization of the synthetic and purification steps may be possible to improve overall efficiency and yield.
References
Mavoglurant's Binding Affinity to mGluR5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of mavoglurant to the metabotropic glutamate receptor 5 (mGluR5). This compound, also known as AFQ056, is a selective, non-competitive antagonist of the mGluR5 receptor, a key target in the modulation of glutamatergic neurotransmission implicated in various neurological and psychiatric disorders.[1] This document outlines quantitative binding data, detailed experimental methodologies, and the associated signaling pathways.
Quantitative Binding Affinity of this compound to mGluR5
The binding affinity and functional potency of this compound for the mGluR5 receptor have been determined through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value (nM) | Assay Type | Species/Cell Line | Notes | Reference |
| IC₅₀ | 30 | Functional Assay | Human mGluR5 | Measures the concentration of this compound that inhibits 50% of the functional response of the receptor. | [2] |
| IC₅₀ | 30 | PI-Turnover Assay | L(tk-) cells stably expressing mGluR5a | Measures the inhibition of phosphoinositide turnover, a downstream signaling event of mGluR5 activation. | [3] |
| IC₅₀ | 110 | Ca²⁺ Assay | L(tk-) cells stably expressing mGluR5a | Measures the inhibition of intracellular calcium mobilization following receptor activation. | [3] |
| IC₅₀ | 47 | Radioligand Binding Assay | Rat brain membranes | Determined by displacement of the allosteric radioligand [³H]-AAE327. | [3] |
| Kᵢ | 4.4 | Not Specified | Not Specified | Represents the inhibition constant, a measure of binding affinity. |
IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant): An indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to determine the binding affinity and functional antagonism of this compound at the mGluR5 receptor.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to the target receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the IC₅₀ and subsequently the Kᵢ value of this compound for the mGluR5 receptor.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5.
-
Membrane preparation from the aforementioned cells.
-
Radiolabeled mGluR5 allosteric modulator (e.g., [³H]-MPEP or [³H]methoxyPEPy).
-
This compound.
-
Assay Buffer: 50 mM Tris/0.9% NaCl, pH 7.4.
-
96-well assay plates.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
HEK299 cells expressing mGluR5 are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The final membrane pellet is resuspended in the assay buffer.
-
-
Competitive Binding:
-
Serial dilutions of this compound are prepared in the assay buffer.
-
A fixed concentration of the radiolabeled ligand (e.g., [³H]methoxyPEPy) is incubated with the cell membranes in the presence of varying concentrations of this compound in 96-well plates.
-
-
Incubation:
-
The reaction mixture is incubated, typically at room temperature for 60 minutes, to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
-
Washing:
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined using non-linear regression analysis.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium release mediated by mGluR5 activation.
Objective: To determine the functional antagonist potency (IC₅₀) of this compound at the mGluR5 receptor.
Materials:
-
Cultured cells expressing mGluR5 (e.g., HEK293 cells or primary neurons).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
mGluR5 agonist (e.g., Glutamate or Quisqualate).
-
A fluorescent imaging plate reader (FLIPR).
Protocol:
-
Cell Plating and Dye Loading:
-
Cells expressing mGluR5 are plated in 96-well plates.
-
The cells are then loaded with a calcium-sensitive fluorescent dye.
-
-
Compound Addition:
-
Varying concentrations of this compound are added to the wells and pre-incubated for a specific period.
-
-
Agonist Stimulation:
-
An mGluR5 agonist is added to the wells to stimulate the receptor and induce intracellular calcium release.
-
-
Fluorescence Measurement:
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a FLIPR.
-
-
Data Analysis:
-
The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced calcium response.
-
The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Signaling Pathways and Visualizations
This compound, as a non-competitive antagonist, binds to an allosteric site on the mGluR5 receptor, thereby inhibiting its activation by the endogenous ligand, glutamate. The canonical signaling pathway of mGluR5 is initiated by its coupling to Gq/G11 proteins.
mGluR5 Signaling Pathway
Activation of mGluR5 by glutamate leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC). These downstream signaling events are crucial for modulating synaptic plasticity and neuronal excitability.
Caption: Canonical mGluR5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the general workflow for determining the binding affinity of a test compound like this compound using a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: From Binding to Functional Antagonism
The binding of this compound to the allosteric site on mGluR5 directly leads to the inhibition of the receptor's function. This relationship is fundamental to its mechanism of action as a non-competitive antagonist.
Caption: Logical flow from this compound binding to functional antagonism of mGluR5.
References
The Pharmacokinetics and Bioavailability of Mavoglurant: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Mavoglurant (also known as AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] As a modulator of the glutamatergic system, it has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, including Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[2][3] A thorough understanding of its pharmacokinetic profile and bioavailability is critical for its development and clinical application. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, detailing experimental methodologies and presenting key data in a structured format.
Pharmacokinetic Profile of this compound
This compound has been the subject of several clinical and preclinical studies to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.
Absorption and Bioavailability
Following oral administration, this compound is rapidly absorbed. In healthy human subjects, the extent of absorption is estimated to be at least 50%. However, the parent drug undergoes extensive first-pass metabolism, which significantly reduces the amount of unchanged drug reaching systemic circulation.
The bioavailability of this compound is influenced by formulation and food intake. Studies have compared immediate-release (IR) and modified-release (MR) formulations. The mean absolute bioavailability from the MR formulation was found to be slightly lower than from the IR formulation (0.387 vs. 0.436, respectively).
Table 1: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Study Population | Dosage and Formulation | Reference |
| Absorption | ≥50% | Healthy male subjects | Single 200 mg oral dose of (14)C-radiolabeled this compound | |
| Cmax (this compound) | 140 ng/mL | Healthy male subjects | Single 200 mg oral dose | |
| Cmax (Total Radioactivity) | 855 ng-eq/mL | Healthy male subjects | Single 200 mg oral dose | |
| Tmax (this compound) | 2.5 hours | Healthy male subjects | Single 200 mg oral dose | |
| Tmax (Total Radioactivity) | 3.6 hours | Healthy male subjects | Single 200 mg oral dose | |
| t1/2 (this compound) | 12 hours | Healthy male subjects | Single 200 mg oral dose | |
| t1/2 (Total Radioactivity) | 18 hours | Healthy male subjects | Single 200 mg oral dose | |
| Absolute Bioavailability (IR) | 0.436 | Healthy subjects | Oral immediate-release formulation | |
| Absolute Bioavailability (MR, fasted) | 0.387 | Healthy subjects | Oral modified-release formulation | |
| Absolute Bioavailability (MR, fed) | 0.508 | Healthy subjects | Oral modified-release formulation |
Table 2: Preclinical (Rat) Pharmacokinetic Parameters of this compound
| Parameter | Value | Animal Model | Dosage and Administration | Reference |
| Oral Bioavailability | 32% | Mice | 9.4 mg/kg oral gavage | |
| Terminal Half-life (Oral) | 2.9 hours | Mice | 9.4 mg/kg oral gavage | |
| Terminal Half-life (IV) | 0.69 hours | Mice | 3.1 mg/kg intravenous | |
| Cmax (Plasma, Oral) | 950 pmol/mL | Mice | 9.4 mg/kg oral gavage | |
| Cmax (Brain, Oral) | 3500 pmol/g | Mice | 9.4 mg/kg oral gavage | |
| Tmax (Oral) | ≤0.25 hours | Mice | 9.4 mg/kg oral gavage |
Food Effect
Food has a significant impact on the pharmacokinetics of the modified-release (MR) formulation of this compound. When administered with food, the bioavailability of the MR formulation is higher (0.508) compared to the fasted state (0.387). Furthermore, the absorption process is considerably shorter in the fed state, being completed in approximately 12 hours, compared to about 36 hours in the fasted state.
Metabolism and Elimination
This compound is extensively metabolized, primarily through oxidation. The two main metabolic pathways are:
-
Oxidation of the tolyl-methyl group to a benzyl-alcohol metabolite (M7), which is subsequently oxidized to a benzoic acid metabolite (M6).
-
Oxidation of the phenyl-ring, leading to a hydroxylated metabolite (M3).
These oxidative processes are primarily carried out by cytochrome P450 enzymes. Following a single oral dose of 200 mg of (14)C-radiolabeled this compound in healthy subjects, approximately 95.3% of the total radioactivity was recovered within 7 days, with 36.7% in the urine and 58.6% in the feces. The parent compound, this compound, accounted for only a small fraction of the circulating radioactivity, indicating rapid and extensive metabolism.
Experimental Protocols
Human Pharmacokinetic Study with (14)C-Radiolabeled this compound
Objective: To investigate the disposition and biotransformation of this compound in healthy male subjects.
Methodology:
-
Subjects: Four healthy male subjects were enrolled.
-
Dosing: A single oral dose of 200 mg of (14)C-radiolabeled this compound was administered.
-
Sample Collection: Blood, plasma, urine, and feces were collected over a period of 7 days.
-
Analysis:
-
Total radioactivity in blood, plasma, urine, and feces was measured.
-
This compound concentrations in plasma were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Metabolite profiles in plasma and excreta were generated using high-performance liquid chromatography (HPLC) with radioactivity detection.
-
The chemical structures of the metabolites were characterized by LC-MS/MS, NMR spectroscopy, and comparison with reference compounds.
-
Bioavailability and Food Effect Study
Objective: To compare the pharmacokinetics of intravenous (IV), oral immediate-release (IR), and oral modified-release (MR) formulations of this compound and to assess the food effect on the MR formulation.
Methodology:
-
Study Design: Data from two clinical studies in healthy volunteers were pooled and analyzed.
-
Analysis: Plasma concentration-time data were analyzed using NONMEM®. The drug's entry into the systemic circulation was modeled using a sum of inverse Gaussian functions.
Analytical Method for this compound Quantification in Human Plasma
Objective: To validate a sensitive and selective method for the quantification of this compound in human plasma.
Methodology:
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Protein precipitation was performed by adding an organic solvent (e.g., acetonitrile or methanol) containing an internal standard to the plasma samples. After vortexing and centrifugation, the supernatant was analyzed.
-
Chromatographic Conditions:
-
HPLC System: A validated high-performance liquid chromatography system.
-
Column: Cosmosil 5 C18, 150 x 4.6 mm, 5 µm.
-
Column Temperature: 40 ± 0.5 °C.
-
Mobile Phase: 0.1% (v/v) Acetic Acid in Water / Methanol (10:90, v/v).
-
Flow Rate: 1.0 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM).
-
-
Validation Parameters:
-
Linearity Range: 2.00 - 2500 ng/mL.
-
Lower Limit of Quantification (LLOQ): 2.00 ng/mL.
-
Precision (RSD%): ≤ 15% (≤ 20% at LLOQ).
-
Accuracy (% Bias): Within ± 15% (± 20% at LLOQ).
-
Visualizations
This compound's Mechanism of Action: mGluR5 Signaling Pathway
This compound acts as a non-competitive antagonist at the mGluR5 receptor. In certain neurological conditions, such as Fragile X syndrome, there is excessive signaling through the mGluR5 pathway. By blocking this receptor, this compound aims to normalize downstream signaling.
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Human Pharmacokinetic Analysis
The following diagram outlines a typical workflow for a human pharmacokinetic study of this compound.
Caption: Workflow for a human pharmacokinetic study of this compound.
Conclusion
This compound exhibits rapid oral absorption but is subject to extensive first-pass metabolism, resulting in moderate bioavailability. The pharmacokinetic profile, particularly of the modified-release formulation, is significantly influenced by food, which enhances its bioavailability and shortens the absorption time. The primary routes of elimination are through oxidative metabolism. The well-defined analytical methods for its quantification in plasma provide a solid foundation for further clinical investigation. This comprehensive understanding of this compound's pharmacokinetics and bioavailability is essential for the design of future clinical trials and the potential therapeutic application of this mGluR5 antagonist.
References
Mavoglurant Pharmacodynamics: A Technical Guide to a Selective mGluR5 Antagonist in CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mavoglurant (AFQ056) is a selective, non-competitive, and orally active negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and mGluR5 receptors are pivotal in modulating synaptic plasticity, learning, and memory.[2] The overactivation of mGluR5 signaling has been implicated in the pathophysiology of several CNS disorders, making it a compelling therapeutic target.[3] this compound was developed to attenuate this excessive glutamatergic transmission.[4]
This guide provides a comprehensive technical overview of the pharmacodynamics of this compound. It details its mechanism of action, summarizes key quantitative preclinical and clinical data, outlines experimental protocols, and reviews its application in major CNS disorders, including Fragile X Syndrome (FXS) and L-DOPA-induced dyskinesia (LID) in Parkinson's Disease. Despite strong preclinical evidence, this compound ultimately failed to demonstrate efficacy in pivotal Phase IIb and Phase III clinical trials for these primary indications, leading to the discontinuation of its development by Novartis in 2014.[5] The story of this compound offers critical insights into the complexities of translating preclinical findings into clinical success for CNS disorders.
Mechanism of Action and Signaling Pathway
This compound functions as a negative allosteric modulator of the mGluR5, a G-protein coupled receptor (GPCR). It binds to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's affinity for and/or response to glutamate.
Upon activation by glutamate, mGluR5 couples to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG remains in the membrane and, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade is fundamental to many forms of synaptic plasticity.
In Fragile X Syndrome, the "mGluR theory" posits that the absence of the Fragile X Mental Retardation Protein (FMRP) leads to an exaggerated protein synthesis downstream of mGluR5 activation, causing abnormal synaptic function. This compound was hypothesized to normalize this overactive signaling pathway.
Quantitative Pharmacodynamic Data
This compound's pharmacodynamic profile has been characterized through a variety of in vitro and in vivo studies. The data highlight its potency and selectivity for the mGluR5 receptor.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Assay System | Reference |
| Functional Potency (IC₅₀) | 30 nM | Ca²⁺ mobilization (human mGluR5) | |
| 110 nM | Phosphoinositide (PI) turnover | ||
| Binding Affinity (IC₅₀) | 47 nM | [³H]-AAE327 displacement (rat brain) | |
| Selectivity | >300-fold | Panel of 238 CNS receptors, transporters, and enzymes |
Table 2: In Vivo and Clinical Pharmacokinetic/Pharmacodynamic Profile
| Parameter | Value | Species/Model | Reference |
| Oral Bioavailability | 32% | Rat | |
| Terminal Half-life (t½) | 2.9 hours | Rat (oral) | |
| ~12 hours | Human (200 mg oral dose) | ||
| Plasma Cmax | 140 ng/mL | Human (200 mg oral dose) | |
| Time to Cmax (Tmax) | 2.5 hours | Human (200 mg oral dose) | |
| Receptor Occupancy (RO) | 27% at 25 mg | Human (PET imaging) | |
| 59% at 100 mg | Human (PET imaging) | ||
| 74% at 200 mg | Human (PET imaging) | ||
| 85% at 400 mg | Human (PET imaging) |
Detailed Experimental Protocols
The characterization of this compound relied on established and specialized experimental methodologies.
In Vitro: Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the mGluR5 receptor.
-
Objective: To determine the binding affinity (Ki or IC50) of this compound for the mGluR5 receptor.
-
Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human mGluR5 receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.
-
Competition Binding: A fixed concentration of a radiolabeled mGluR5 NAM, such as [³H]MPEP (2-methyl-6-(phenylethynyl)pyridine), is incubated with the prepared membranes. This is performed in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid vacuum filtration through a glass fiber filter. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with a cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of this compound that displaces 50% of the radioligand) is calculated.
-
In Vivo: Rodent Model of L-DOPA-Induced Dyskinesia (LID)
Preclinical evaluation of anti-dyskinetic potential is often conducted in rodent models of Parkinson's Disease.
-
Objective: To assess the efficacy of this compound in reducing abnormal involuntary movements (AIMs) induced by chronic L-DOPA treatment.
-
Protocol:
-
Lesioning: Unilateral lesions of the nigrostriatal dopamine pathway are created in rats by injecting the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB). Lesion success is typically verified behaviorally (e.g., apomorphine-induced rotation test) after a recovery period of 3-4 weeks.
-
L-DOPA Priming: To induce dyskinesia, the lesioned rats receive daily injections of L-DOPA (e.g., 5 mg/kg) combined with a peripheral decarboxylase inhibitor like benserazide for approximately 21 days.
-
Drug Administration: Once stable dyskinesias are established, animals are treated with this compound or a vehicle control prior to L-DOPA administration.
-
Behavioral Assessment: Following L-DOPA injection, animals are placed in observation cages. Abnormal Involuntary Movements (AIMs) are scored by a blinded rater at regular intervals (e.g., every 20-30 minutes) for several hours. AIMs are typically categorized into axial, limb, and orolingual subtypes and rated on a severity scale (e.g., 0-4).
-
Data Analysis: The total AIMs scores are compared between the this compound-treated and vehicle-treated groups to determine efficacy.
-
Application in CNS Disorders: From Preclinical Promise to Clinical Disappointment
This compound was investigated for several CNS disorders, with Fragile X Syndrome and Parkinson's Disease LID being the lead indications.
Fragile X Syndrome (FXS)
-
Preclinical Rationale: In the Fmr1 knockout mouse model of FXS, this compound was shown to rescue abnormal dendritic spine architecture and restore normal social behaviors. These compelling results provided a strong impetus for clinical development.
-
Clinical Trials: An initial Phase IIa trial suggested that this compound could be effective in a subpopulation of FXS patients with a fully methylated FMR1 gene. However, two subsequent, larger Phase IIb randomized, double-blind, placebo-controlled trials in adolescents (NCT01357239) and adults (NCT01253629) failed to meet their primary efficacy endpoint. There was no statistically significant improvement on the Aberrant Behavior Checklist-Community Edition, FXS-Specific (ABC-Cfx) total score after 12 weeks of treatment compared to placebo at any dose tested (25, 50, or 100 mg twice daily). These negative results led Novartis to discontinue the development of this compound for FXS in 2014. Open-label extension trials confirmed long-term safety and tolerability, with clinicians rating over 75% of patients as showing improvement, but these studies lacked a placebo control.
L-DOPA-Induced Dyskinesia (LID) in Parkinson's Disease
-
Rationale: The pathophysiology of LID is linked to aberrant glutamatergic signaling in the basal ganglia. By antagonizing mGluR5, this compound was intended to modulate this excessive signaling and reduce involuntary movements without compromising the anti-parkinsonian effects of L-DOPA.
-
Clinical Trials: Initial proof-of-concept clinical trials showed promising results. However, two larger Phase 2 randomized, double-blind studies (one with an immediate-release formulation, one with modified-release) failed to demonstrate a statistically significant reduction in the modified Abnormal Involuntary Movement Scale (AIMS) total score at week 12 compared to placebo. The incidence of adverse events, most commonly dizziness, was higher with this compound than with placebo.
Other Investigated Indications
This compound was also explored in other CNS disorders, including:
-
Cocaine Use Disorder: Preclinical studies in rats showed that this compound dose-dependently reduced escalated cocaine self-administration.
-
Obsessive-Compulsive Disorder (OCD): A clinical trial was conducted in patients with OCD who were resistant to SSRI treatment.
-
Gastroesophageal Reflux Disease (GERD): this compound was shown to reduce the incidence of reflux episodes in both dogs and human patients.
Despite these explorations, development for other indications was also discontinued by 2017. More recently, the biotech company Stalicla has acquired the rights to this compound to develop it for substance-use and neurodevelopmental disorders.
Conclusion
This compound is a potent and selective mGluR5 negative allosteric modulator with a well-defined mechanism of action and pharmacodynamic profile. It was born from a compelling scientific hypothesis, particularly the mGluR theory of Fragile X Syndrome, and supported by robust preclinical data. However, its journey exemplifies the profound challenges of translating preclinical efficacy into clinical benefit for complex CNS disorders. The failure of the large-scale clinical trials in both FXS and LID, despite achieving brain receptor occupancy, underscores critical questions about the validity of the underlying theories in humans, the suitability of the animal models, the choice of clinical endpoints, and the adequacy of dosing. The story of this compound serves as a crucial case study for the scientific community, highlighting the necessity for better biomarkers of target engagement and functional response to bridge the translational gap in CNS drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Novartis Discontinues Development of this compound (AFQ056) for Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
In Vitro Characterization of Mavoglurant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mavoglurant (AFQ056) is a potent, selective, and non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a key regulator of glutamatergic neurotransmission, mGluR5 is implicated in a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, consolidating its mechanism of action, pharmacological properties, and key experimental findings. Detailed methodologies for pivotal in vitro assays are presented, alongside a structured summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the mGluR5 signaling pathway and experimental workflows, offering a valuable resource for professionals in the field of neuropharmacology and drug development.
Introduction to this compound and mGluR5
Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), playing a critical role in synaptic plasticity, learning, and memory. Its actions are mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR5, a Class C G-protein coupled receptor (GPCR), is predominantly expressed on the postsynaptic membrane of neurons. Upon activation by glutamate, mGluR5 couples to Gq/G11 proteins, initiating a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors.[3] Dysregulation of mGluR5 signaling has been linked to several CNS disorders, making it a significant therapeutic target.[4]
This compound acts as a NAM of mGluR5, binding to an allosteric site within the transmembrane domain of the receptor.[5] This non-competitive inhibition allows for a modulatory effect on glutamate signaling, rather than a complete blockade, which can be advantageous in a therapeutic context.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by binding to an allosteric site on the mGluR5 receptor, which is distinct from the orthosteric glutamate-binding site. This binding event stabilizes an inactive conformation of the receptor, thereby reducing the efficacy and/or affinity of glutamate.
The canonical signaling pathway initiated by mGluR5 activation involves the following steps:
-
Glutamate Binding: Glutamate binds to the extracellular Venus flytrap domain of the mGluR5 receptor.
-
G-Protein Coupling: This binding induces a conformational change, leading to the activation of the associated Gq/G11 protein.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, modulating neuronal excitability and synaptic plasticity.
This compound, by inhibiting mGluR5, attenuates this entire signaling cascade.
References
- 1. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? [frontiersin.org]
- 3. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 4. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Preclinical Profile of Mavoglurant: A Technical Guide on its Investigation in Neurodevelopmental Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavoglurant (AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). It has been a compound of significant interest in the field of neurodevelopmental disorders, primarily driven by the "mGluR theory" of Fragile X Syndrome (FXS). This theory posits that the absence of the Fragile X Mental Retardation Protein (FMRP) leads to exaggerated signaling through mGluR5, causing synaptic dysfunction and the cognitive and behavioral impairments characteristic of the disorder.[1] Preclinical studies in animal models of FXS showed initial promise, suggesting that antagonizing mGluR5 with this compound could ameliorate some of the core deficits. However, the translation of these preclinical findings to clinical efficacy in humans has been challenging, with several phase IIb clinical trials in adolescent and adult populations failing to meet their primary endpoints.[2]
This technical guide provides a comprehensive overview of the preclinical data for this compound in neurodevelopmental disorders. It summarizes key quantitative findings, details the experimental protocols employed in these studies, and visualizes the underlying signaling pathways and experimental workflows. While the primary focus of preclinical research has been on FXS, this guide also briefly explores the rationale for investigating mGluR5 modulation in other neurodevelopmental disorders, such as Rett syndrome, CDKL5 deficiency disorder, and Phelan-McDermid syndrome, while noting the current lack of direct preclinical studies with this compound in these conditions.
Core Indication: Fragile X Syndrome (FXS)
The majority of preclinical research on this compound has been conducted using the Fmr1 knockout (KO) mouse, a widely accepted animal model of FXS. These mice exhibit several phenotypes that parallel the human condition, including altered synaptic plasticity, abnormal dendritic spine morphology, and behavioral deficits.
Data Presentation: Quantitative Findings in Fmr1 KO Mice
The following tables summarize the key quantitative outcomes from preclinical studies of this compound in Fmr1 KO mice.
| Behavioral Assay | Animal Model | This compound Treatment | Key Finding | Reference |
| Social Behavior (Three-Chamber Test) | Fmr1 KO mice | Chronic administration | Restored sociability behavior to wild-type levels. Untreated Fmr1 KO mice spent significantly more time with a stranger mouse compared to wild-type controls (P = 0.006). This compound treatment reduced this interaction time in KO mice to levels comparable to wild-type animals. | [3] |
| Audiogenic Seizures | Fmr1 KO mice | Acute administration | Attenuated wild running and audiogenic-induced seizures. | [1] |
| Cellular/Molecular Assay | Animal Model | This compound Treatment | Key Finding | Reference |
| Dendritic Spine Morphology | Fmr1 KO mice | In vitro and in vivo | In vitro treatment of cultured hippocampal neurons from Fmr1 KO mice with this compound significantly shortened the characteristically elongated dendritic spines in a concentration-dependent manner. Long-term in vivo treatment also corrected the dendritic spine phenotype. | [4] |
| mGluR-dependent Long-Term Depression (LTD) | Fmr1 KO mice | N/A (Baseline phenotype) | Fmr1 KO mice exhibit exaggerated mGluR-LTD in the hippocampus compared to wild-type controls. LTD in KO animals was 82 ± 3% of baseline, while in wild-type it was 93 ± 2% (P = 0.004). |
Experimental Protocols
Animal Models
-
Fragile X Syndrome: The Fmr1 knockout (KO) mouse on a C57BL/6 background is the most commonly used model. These mice lack the Fmr1 gene and therefore do not produce FMRP.
Drug Administration
-
Vehicle: For oral administration, this compound was often suspended in 0.5% methylcellulose in water.
-
Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injections were commonly used.
-
Dose and Timing: Doses and pretreatment times were based on pharmacokinetic studies. For example, a dose of 30 mg/kg p.o. has been used, with the expectation of achieving near-complete inhibition of mGluR5. Chronic studies involved administration over several weeks.
Behavioral Assays
-
Three-Chamber Social Interaction Test:
-
Apparatus: A three-chambered box with openings allowing free access to all chambers.
-
Habituation: The subject mouse is placed in the center chamber and allowed to explore all three empty chambers for a set period (e.g., 10 minutes).
-
Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the opposite chamber. The subject mouse is placed back in the center chamber, and the time spent in each chamber and time spent sniffing each cage is recorded for a set period (e.g., 10 minutes).
-
Social Novelty Phase: A second, novel stranger mouse is placed in the previously empty cage. The subject mouse is again placed in the center, and the time spent interacting with the now-familiar mouse versus the novel mouse is recorded.
-
-
Audiogenic Seizure Susceptibility Test:
-
Apparatus: A chamber with a sound source capable of producing a high-intensity stimulus (e.g., 110-120 dB).
-
Procedure: Mice are placed individually into the chamber and exposed to the sound stimulus for a defined period (e.g., 3 minutes).
-
Scoring: The behavioral response is scored based on a severity scale, which may include wild running, clonic seizures, tonic seizures, and respiratory arrest/death.
-
Cellular and Molecular Assays
-
Golgi-Cox Staining and Dendritic Spine Analysis:
-
Tissue Preparation: Mouse brains are processed using a Golgi-Cox staining kit, which involves impregnation with a mercury-containing solution, followed by cryoprotection and sectioning.
-
Imaging: Stained neurons are imaged using a light microscope at high magnification (e.g., 1000x oil-immersion).
-
Analysis: Dendritic spines are manually counted, and their morphology is categorized (e.g., mature, immature, thin, mushroom). Dendrite length is measured using image analysis software, and spine density is calculated as the number of spines per unit length of the dendrite.
-
-
Electrophysiology (mGluR-LTD in Hippocampal Slices):
-
Slice Preparation: Transverse hippocampal slices (e.g., 400 µm thick) are prepared from Fmr1 KO and wild-type mice.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus.
-
LTD Induction: mGluR-LTD is induced by either paired-pulse low-frequency stimulation (PP-LFS) or by bath application of a group 1 mGluR agonist such as (S)-3,5-DHPG.
-
Analysis: The magnitude of LTD is quantified as the percentage reduction in the fEPSP slope after the induction protocol compared to the baseline.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The mGluR5 signaling cascade and points of modulation.
Caption: Preclinical experimental workflow for this compound in Fmr1 KO mice.
This compound in Other Neurodevelopmental Disorders
While the preclinical focus for this compound has been on FXS, the involvement of glutamatergic signaling in other neurodevelopmental disorders has led to the consideration of mGluR5 as a potential therapeutic target in these conditions as well. However, it is important to note a lack of direct preclinical studies investigating this compound in animal models of the following disorders.
Rett Syndrome
Rett syndrome is a neurodevelopmental disorder primarily caused by mutations in the MECP2 gene. Some research suggests a potential pathophysiological link between Rett syndrome and FXS, with evidence of altered mGluR5-dependent synaptic plasticity in Mecp2 KO mice. One study found that chronic treatment with an mGluR5 negative allosteric modulator (NAM) partially improved some phenotypes in Mecp2 KO mice, including lifespan and hippocampal cell size. This provides a rationale for further investigation of mGluR5 antagonists like this compound in Rett syndrome models.
CDKL5 Deficiency Disorder (CDD)
CDD is a rare neurodevelopmental disorder caused by mutations in the CDKL5 gene. Preclinical research in Cdkl5 knockout mice has revealed altered expression and function of mGluR5. Interestingly, a study demonstrated that stimulating mGluR5 activity with positive allosteric modulators (PAMs) could rescue synaptic and behavioral defects in these mice. This finding suggests a more complex role for mGluR5 in CDD and indicates that a simple antagonist approach with a drug like this compound might not be beneficial and could even be detrimental.
Phelan-McDermid Syndrome
Phelan-McDermid syndrome is caused by a deletion or mutation of the SHANK3 gene. SHANK3 is a scaffold protein in the postsynaptic density of excitatory synapses. Preclinical studies in Shank3 mutant mice have shown that Shank3 is crucial for mediating mGluR5 signaling. In contrast to the "mGluR theory" of FXS, some studies in Shank3 deficient mice suggest that augmenting mGluR5 activity can be beneficial. For instance, treatment with an mGluR5 PAM ameliorated some behavioral and functional deficits in a Shank3 mouse model. This again suggests that the therapeutic strategy for modulating mGluR5 may be disorder-specific.
Conclusion and Future Directions
The preclinical investigation of this compound has been almost exclusively focused on Fragile X Syndrome, guided by the compelling "mGluR theory." In the Fmr1 KO mouse model, this compound has demonstrated the ability to rescue key phenotypes, including abnormal social behavior and dendritic spine morphology. However, the failure of this compound to show efficacy in human clinical trials for FXS highlights the significant challenges in translating preclinical findings to clinical success. This discrepancy may be due to a variety of factors, including the complexity of the human disorder, differences in brain development and circuitry between mice and humans, and the specific outcome measures used in clinical trials.
For other neurodevelopmental disorders such as Rett syndrome, CDKL5 deficiency disorder, and Phelan-McDermid syndrome, the role of mGluR5 signaling is an active area of research. However, the existing preclinical data, which in some cases suggest that enhancing mGluR5 activity may be beneficial, indicate that a simple mGluR5 antagonist strategy with this compound may not be universally applicable. Future preclinical research should focus on elucidating the precise role of mGluR5 in the pathophysiology of these and other neurodevelopmental disorders to guide the development of targeted and effective therapeutic strategies. Furthermore, a deeper understanding of the reasons for the translational failure of this compound in FXS is crucial for informing the design of future preclinical and clinical studies for a wide range of neurodevelopmental disorders.
References
- 1. Chronic administration of AFQ056/Mavoglurant restores social behaviour in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abnormal dendritic spines in fragile X knockout mice: Maturation and pruning deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Mavoglurant in In Vitro Calcium Imaging Assays
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to utilizing mavoglurant, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), in in vitro calcium imaging assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format to facilitate experimental design and data interpretation.
Introduction
This compound (also known as AFQ056) is a potent and selective, non-competitive antagonist of the mGluR5 receptor.[1][2] It binds to an allosteric site on the receptor, distinct from the glutamate binding site, to modulate its activity.[3][4] mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by the endogenous ligand glutamate, initiates a signaling cascade through the Gq alpha subunit.[3] This activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting transient increase in cytosolic calcium is a key signaling event that can be monitored using fluorescent calcium indicators.
Calcium imaging assays are a powerful tool to study the pharmacological effects of compounds like this compound on mGluR5 activity. By measuring the changes in intracellular calcium concentrations in response to an mGluR5 agonist, the inhibitory effect of this compound can be quantified. These assays are crucial for determining the potency and efficacy of mGluR5 NAMs in a cellular context.
Mechanism of Action of this compound
This compound acts as a negative allosteric modulator of mGluR5. This means that it does not compete with the endogenous agonist, glutamate, for the same binding site. Instead, it binds to a different site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of the agonist. The ultimate effect is an attenuation of the downstream signaling cascade, leading to a reduction in the glutamate-induced release of intracellular calcium.
The signaling pathway is as follows:
Caption: mGluR5 signaling pathway and this compound's point of inhibition.
Experimental Protocols
This section provides a detailed protocol for an in vitro calcium imaging assay to assess the inhibitory activity of this compound on mGluR5.
Materials and Reagents
-
Cells: HEK293 cells stably expressing human mGluR5 (or other suitable cell lines like primary neurons or astrocytes).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127: 20% solution in DMSO.
-
mGluR5 Agonist: L-Glutamic acid or (S)-3,5-Dihydroxyphenylglycine (DHPG).
-
This compound (AFQ056): Stock solution in DMSO.
-
Probenecid: (Optional) To prevent dye leakage.
-
Black-walled, clear-bottom 96-well plates.
Experimental Workflow
Caption: Experimental workflow for the in vitro calcium imaging assay.
Detailed Procedure
-
Cell Seeding:
-
One day prior to the assay, seed the mGluR5-expressing cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, a final concentration of 2-5 µM is typically used. Mix Fluo-4 AM with an equal volume of 20% Pluronic F-127 before diluting in the assay buffer. If using, add probenecid to the final solution.
-
Aspirate the culture medium from the wells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C or room temperature, protected from light.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (e.g., 0.1% DMSO in assay buffer).
-
After the dye loading incubation, gently wash the cells twice with assay buffer to remove excess dye.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Calcium Measurement:
-
Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Add the mGluR5 agonist (e.g., glutamate at a pre-determined EC80 concentration) to all wells simultaneously using the instrument's integrated fluidics.
-
Continue recording the fluorescence for an additional 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control response (defined as 0% inhibition) and a no-agonist or maximal inhibition control (defined as 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the agonist response. This compound has a reported IC50 of 30 nM for the mGlu5 receptor.
-
Data Presentation
The quantitative data from a typical this compound calcium imaging assay can be summarized in the following tables.
Table 1: Experimental Conditions
| Parameter | Value |
| Cell Line | HEK293-h-mGluR5 |
| Seeding Density | 50,000 cells/well |
| Calcium Indicator | Fluo-4 AM (4 µM) |
| Agonist | L-Glutamate |
| Agonist Concentration (EC80) | 10 µM |
| This compound Incubation Time | 20 minutes |
| Assay Buffer | HBSS + 20 mM HEPES |
Table 2: this compound Inhibition of Glutamate-Induced Calcium Flux
| This compound Concentration (nM) | Average Peak Fluorescence (ΔRFU) | % Inhibition |
| 0 (Vehicle) | 55,000 | 0% |
| 1 | 49,500 | 10% |
| 3 | 41,250 | 25% |
| 10 | 27,500 | 50% |
| 30 | 11,000 | 80% |
| 100 | 5,500 | 90% |
| 300 | 2,750 | 95% |
| 1000 | 1,100 | 98% |
Table 3: Pharmacological Parameters of this compound
| Parameter | Value |
| IC50 | ~10 nM |
| Hill Slope | ~1.0 |
| Maximal Inhibition | >95% |
Note: The values presented in Tables 2 and 3 are representative and may vary depending on the specific experimental conditions and cell system used.
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Optimize cell seeding density.
-
Increase the concentration of the calcium indicator dye or the loading time.
-
Ensure the health and viability of the cells.
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding and dye loading.
-
Check for and eliminate any bubbles in the wells.
-
Use a multichannel pipette for consistent liquid handling.
-
-
No Response to Agonist:
-
Confirm mGluR5 expression in the cell line.
-
Verify the concentration and activity of the agonist stock solution.
-
Ensure the cells are healthy and have not been passaged too many times.
-
By following these detailed protocols and application notes, researchers can effectively utilize this compound in in vitro calcium imaging assays to investigate mGluR5 pharmacology and screen for novel modulators of this important therapeutic target.
References
Application Notes and Protocols for Mavoglurant Administration in Fmr1 Knockout Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fragile X Syndrome (FXS) is a genetic disorder characterized by intellectual disability, behavioral and learning challenges, and is the most common monogenic cause of autism spectrum disorder. The syndrome arises from a mutation in the FMR1 gene, which leads to a deficiency of the Fragile X Mental Retardation Protein (FMRP). FMRP is an RNA-binding protein that plays a critical role in regulating synaptic plasticity. The "mGluR theory" of Fragile X posits that the absence of FMRP leads to exaggerated signaling through the metabotropic glutamate receptor 5 (mGluR5). This overactive signaling is thought to underlie many of the synaptic and behavioral deficits observed in FXS.
Mavoglurant (AFQ056) is a selective, non-competitive antagonist of mGluR5. It has been investigated as a potential therapeutic for FXS by aiming to dampen the excessive mGluR5 signaling and thereby restore normal synaptic function and behavior. The Fmr1 knockout (KO) mouse is a widely used animal model that recapitulates many of the core features of human FXS, including deficits in social behavior, repetitive behaviors, and abnormal dendritic spine morphology. These application notes provide detailed protocols for the administration of this compound in Fmr1 KO mouse models and for the subsequent evaluation of its efficacy through behavioral and neuroanatomical assays.
I. Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on behavioral and neuronal phenotypes in Fmr1 knockout mice.
Table 1: Effect of Chronic this compound Administration on Social Behavior in the Three-Chamber Social Interaction Test
| Genotype/Treatment | Sniffing Time with Stranger 1 (seconds) | Sniffing Time with Empty Cage (seconds) | Statistical Significance (Stranger 1 vs. Empty) |
| Wild-Type (WT) + Vehicle | ~45 | ~20 | p < 0.05 |
| Fmr1 KO + Vehicle | ~65 | ~20 | p < 0.001 |
| WT + this compound | ~45 | ~20 | p < 0.05 |
| Fmr1 KO + this compound | ~45 | ~20 | p < 0.05 |
Note: Chronic this compound treatment significantly decreased the sniffing time interaction with the stranger mouse in Fmr1 KO animals to levels comparable to wild-type mice.[1]
Table 2: Effect of this compound on Social Dominance in the Automated Tube Test
| Tournament Pair | Percentage of Matches Won | Statistical Significance |
| Fmr1 KO (Placebo) vs. WT (Placebo) | Fmr1 KO wins ~90-100% | p < 0.001 |
| Fmr1 KO (this compound) vs. WT (Placebo) | Fmr1 KO wins majority of matches | p < 0.05 or p < 0.001 |
| Fmr1 KO (this compound) vs. Fmr1 KO (Placebo) | Fmr1 KO (this compound) loses majority of matches | p < 0.001 |
Note: this compound treatment leads to a partial rescue of the altered social dominance behavior in Fmr1 KO mice.
Table 3: Effect of this compound on Dendritic Spine Density in Fmr1 KO Mice
| Genotype/Treatment | Dendritic Spine Density (spines/µm) | Statistical Significance (vs. WT + Vehicle) | Statistical Significance (KO + this compound vs. KO + Vehicle) |
| Wild-Type (WT) + Vehicle | ~0.7 | N/A | N/A |
| Fmr1 KO + Vehicle | ~0.85 | p < 0.05 | N/A |
| Fmr1 KO + this compound | ~0.7 | Not Significant | p < 0.05 |
Note: Fmr1 KO mice exhibit a higher density of dendritic spines compared to wild-type mice, and treatment with an mGluR5 antagonist can normalize this density.
II. Experimental Protocols
Protocol 1: Chronic Oral Administration of this compound
This protocol describes the chronic administration of this compound to mice, typically mixed in their food, to ensure consistent, long-term delivery of the compound.
Materials:
-
This compound (AFQ056)
-
Standard mouse chow pellets
-
Vehicle control (placebo pellets)
-
Fmr1 KO mice and wild-type (WT) littermates
-
Analytical balance
-
Mixer/blender for incorporating the drug into the chow
Procedure:
-
Dosage Calculation: A common dosage for this compound that has been shown to be effective is approximately 18 mg/kg/day. This dose is expected to result in nearly complete inhibition of mGluR5.
-
Drug Formulation:
-
Calculate the total amount of this compound needed based on the average daily food consumption of the mice (approximately 3-4 grams per mouse) and the number of mice to be treated.
-
Thoroughly mix the calculated amount of this compound powder with the powdered standard mouse chow.
-
Re-pellet the chow mixture.
-
Prepare placebo pellets using the same procedure but without the addition of this compound.
-
-
Administration:
-
House the mice individually to accurately monitor food intake and drug dosage.
-
Provide the this compound-containing pellets or placebo pellets as the sole food source for the duration of the treatment period (e.g., 3-5 weeks).
-
Ensure ad libitum access to water.
-
-
Monitoring:
-
Monitor the body weight and general health of the mice daily.
-
Measure food intake regularly to ensure consistent drug consumption.
-
Protocol 2: Three-Chamber Social Interaction Test
This test assesses sociability and preference for social novelty in mice.
Apparatus:
-
A three-chambered rectangular box (e.g., 60 cm x 40 cm x 22 cm) made of clear polycarbonate.
-
Two small, identical wire cages for holding stranger mice.
Procedure:
-
Habituation to the Test Room: Bring the experimental mice to the testing room at least 30 minutes before the start of the experiment to acclimate.
-
Habituation to the Apparatus (10 minutes):
-
Place the test mouse in the center chamber and allow it to freely explore all three empty chambers for 10 minutes.
-
-
Sociability Test (10 minutes):
-
Place an unfamiliar "stranger 1" mouse (of the same sex and age) inside one of the wire cages in a side chamber.
-
Place an empty wire cage in the opposite side chamber.
-
Place the test mouse back in the center chamber and allow it to explore the apparatus for 10 minutes.
-
Record the time the test mouse spends in each chamber and the time it spends sniffing each wire cage using an automated video tracking system.
-
-
Social Novelty Preference Test (10 minutes):
-
Introduce a new unfamiliar "stranger 2" mouse into the previously empty wire cage. "Stranger 1" remains in its cage.
-
Allow the test mouse to explore the apparatus for another 10 minutes.
-
Record the time spent interacting with each stranger mouse.
-
Data Analysis:
-
Sociability: Compare the time spent sniffing the cage with "stranger 1" versus the empty cage. A preference for the stranger mouse is indicative of normal sociability.
-
Social Novelty Preference: Compare the time spent sniffing the cage with the novel "stranger 2" versus the now-familiar "stranger 1". A preference for the novel mouse indicates normal social memory and novelty seeking.
Protocol 3: Golgi-Cox Staining and Dendritic Spine Analysis
This protocol allows for the visualization and quantification of dendritic spines, a key neuroanatomical feature altered in Fmr1 KO mice.
Materials:
-
FD Rapid GolgiStain™ Kit (or individual solutions for Golgi-Cox staining)
-
Mouse brain tissue
-
Vibratome or cryostat
-
Microscope slides
-
Microscope with a high-magnification objective (e.g., 100x oil immersion)
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Tissue Preparation:
-
Deeply anesthetize the mouse and perfuse transcardially with a saline solution followed by 4% paraformaldehyde.
-
Carefully dissect the brain and post-fix in the same fixative overnight at 4°C.
-
-
Golgi-Cox Impregnation:
-
Rinse the brain in distilled water.
-
Immerse the brain in the Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) and store in the dark at room temperature for 14 days.
-
-
Tissue Protection:
-
Transfer the brain to a cryoprotectant solution and store at 4°C for 2-3 days.
-
-
Sectioning:
-
Section the brain into 100-200 µm thick coronal sections using a vibratome.
-
Mount the sections onto gelatin-coated microscope slides.
-
-
Staining Development:
-
Air-dry the sections in the dark.
-
Develop the staining by immersing the slides in ammonium hydroxide, followed by a rinse in distilled water, and then fixation in a sodium thiosulfate solution.
-
Dehydrate the sections through a series of ethanol concentrations and clear with xylene.
-
-
Imaging and Analysis:
-
Image well-impregnated pyramidal neurons in the brain region of interest (e.g., cortex or hippocampus) using a bright-field microscope with a high-power objective.
-
Trace the dendrites and mark the spines using image analysis software.
-
Quantify spine density (number of spines per unit length of dendrite) and spine length.
-
Categorize spines based on morphology (e.g., thin, stubby, mushroom).
-
III. Visualizations
Caption: mGluR5 signaling in wild-type vs. Fmr1 KO neurons and the action of this compound.
Caption: General experimental workflow for testing this compound in Fmr1 KO mice.
References
Application Notes and Protocols for Testing Mavoglurant in L-DOPA-Induced Dyskinesia Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mavoglurant (AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] It has been investigated as a potential therapeutic agent for L-DOPA-induced dyskinesia (LID), a common and debilitating side effect of long-term L-DOPA treatment in individuals with Parkinson's disease (PD).[1][2] The scientific rationale for targeting mGluR5 lies in the aberrant glutamatergic signaling within the basal ganglia of the parkinsonian brain, which is exacerbated by chronic, pulsatile L-DOPA administration and contributes to the development of involuntary movements.[1] By acting as a negative allosteric modulator of mGluR5, this compound aims to dampen this excessive glutamatergic transmission, thereby reducing dyskinesia.[1] These application notes provide a comprehensive guide for the preclinical evaluation of this compound in rodent models of LID, detailing experimental protocols, data presentation, and visualization of key pathways and workflows.
Mechanism of Action and Signaling Pathway
This compound functions as a negative allosteric modulator of the mGluR5 receptor. These G-protein coupled receptors, when activated by glutamate, couple to Gq/11 proteins. This coupling initiates a signaling cascade starting with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). In the context of LID, it is believed that hyperactivity of this pathway contributes to the abnormal neuronal firing patterns that underlie dyskinetic movements. This compound, by antagonizing mGluR5, mitigates this signaling cascade.
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the unilateral microinjection of 6-OHDA into the medial forebrain bundle (MFB) to create a rat model of Parkinson's disease, which is a prerequisite for studying L-DOPA-induced dyskinesia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Sterile saline
-
Isoflurane
-
Betadine and 70% ethanol
-
Stereotactic frame
-
10 µL Hamilton syringe with a 26-gauge needle
-
Dental drill
-
Sutures or staples
Procedure:
-
Preparation of 6-OHDA Solution: Prepare a 2 mg/mL solution of 6-OHDA in sterile saline. Protect the solution from light.
-
Anesthesia and Stereotactic Surgery:
-
Anesthetize the rat with isoflurane and place it in the stereotactic frame.
-
Shave the top of the head and clean the surgical area with betadine and 70% ethanol.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda and adjust the incisor bar until the skull is level.
-
-
Injection of 6-OHDA:
-
Drill a small hole in the skull over the injection site. For an MFB lesion, typical coordinates relative to bregma are: Anteroposterior (A/P) -2.2 mm; Mediolateral (M/L) +1.5 mm; Dorsoventral (D/V) -8.0 mm from the dura.
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Inject 5 µL of the 6-OHDA solution at a rate of 1 µL/minute.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care:
-
Suture or staple the scalp incision.
-
Place the rat in a clean cage for recovery. Provide food and water on the cage floor for the first few days.
-
Allow a recovery period of at least 3-4 weeks.
-
-
Verification of Lesion:
-
Assess the success of the lesion through behavioral tests such as apomorphine- or amphetamine-induced rotation tests. Rats exhibiting robust contralateral rotations with apomorphine or ipsilateral rotations with amphetamine are considered to have a successful lesion.
-
Induction of L-DOPA-Induced Dyskinesia (LID)
Materials:
-
L-DOPA methyl ester hydrochloride
-
Benserazide hydrochloride (a peripheral DOPA decarboxylase inhibitor)
-
Sterile saline
Procedure:
-
Drug Preparation: Prepare a fresh solution of L-DOPA (e.g., 5 mg/kg) and benserazide (e.g., 12.5 mg/kg) in sterile saline.
-
Chronic L-DOPA Administration: Administer the L-DOPA/benserazide solution subcutaneously once daily for 21 consecutive days to the 6-OHDA-lesioned rats.
-
Development of Dyskinesia: Abnormal involuntary movements (AIMS) will gradually develop and stabilize over the 3-week period.
Administration of this compound and Behavioral Assessment
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
L-DOPA/benserazide solution
-
Observation cages
Procedure:
-
This compound Administration: Administer this compound (various doses) or vehicle orally or intraperitoneally, typically 30-60 minutes before the L-DOPA injection.
-
L-DOPA Administration: Administer the daily dose of L-DOPA/benserazide.
-
Behavioral Scoring (AIMS):
-
Place the rat in an observation cage immediately after L-DOPA administration.
-
Score for abnormal involuntary movements (AIMS) at regular intervals (e.g., every 20 minutes for at least 3 hours).
-
The AIMS scoring is based on a scale of 0-4 for different body regions (facial, trunk, and limbs). (See table below for a detailed scoring system).
-
The rater should be blinded to the treatment groups.
-
Abnormal Involuntary Movement Scale (AIMS) for Rodents
| Score | Description |
| 0 | Absent |
| 1 | Minimal, occasional |
| 2 | Mild, frequent |
| 3 | Moderate, continuous |
| 4 | Severe, continuous, and disabling |
This scoring is applied to different types of movements (e.g., axial, limb, orolingual) and a total AIMS score is calculated.
Experimental Workflow
Data Presentation
Quantitative data from preclinical and clinical studies on this compound for LID are summarized below. Note that clinical trial results have been inconsistent.
Table 1: Summary of Preclinical this compound Studies in LID Models
| Animal Model | This compound Dose | Key Findings |
| 6-OHDA-lesioned rats | Varied | Anti-dyskinetic effects reported with mGluR5 blockade. |
| MPTP-lesioned non-human primates | Varied | Anti-dyskinetic effects of this compound (AFQ056) reported. |
Table 2: Summary of Selected Clinical Trials of this compound in Parkinson's Disease with LID
| Study | Design | This compound Dose | Primary Outcome | Result |
| Berg et al. (13-week study) | Randomized, double-blind, placebo-controlled | 20, 50, 100, 150, or 200 mg daily | Modified Abnormal Involuntary Movements Scale (mAIMS) | 200 mg/day showed a significant improvement in mAIMS score compared to placebo. A dose-response relationship was observed. |
| Trenkwalder et al. (Two Phase 2 studies) | Randomized, double-blind, placebo-controlled | Study 1: 100 mg twice daily. Study 2: 150 mg and 200 mg twice daily. | Change from baseline in mAIMS total score at week 12 | No statistically significant difference in mAIMS score change compared to placebo in either study. |
| Meta-analysis (6 RCTs, 485 patients) | Meta-analysis of randomized controlled trials | Various doses | Pooled Modified Abnormal Involuntary Movement Scale (mAIMS) | Favored the this compound group over placebo (Mean Difference: -2.53, 95% CI: -4.23 to -0.82). |
Conclusion
This compound has demonstrated anti-dyskinetic potential in preclinical models of L-DOPA-induced dyskinesia, supporting the rationale of targeting the mGluR5 pathway. However, clinical trial outcomes have been mixed, with some studies showing efficacy while others did not meet their primary endpoints. The protocols and data presented here offer a framework for researchers to design and execute their own investigations into the mechanisms of LID and to assess novel therapeutic approaches targeting the glutamatergic system. Careful attention to experimental design, particularly in dose selection and behavioral assessment, is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Mavoglurant in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavoglurant (AFQ056) is a selective, non-competitive, negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4][5] Overactivation of mGluR5 has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Fragile X syndrome and anxiety. In Fragile X syndrome, the absence of the fragile X mental retardation protein (FMRP) leads to exaggerated mGluR5 signaling. This compound aims to restore balanced synaptic function by inhibiting this overactive pathway. Preclinical studies in rodent models have been crucial in evaluating the therapeutic potential of this compound for various behavioral phenotypes.
These application notes provide a comprehensive overview of this compound dosage, and detailed protocols for key behavioral assays in rodents, intended to guide researchers in designing and executing their studies.
Data Presentation: this compound Dosage in Rodent Behavioral Studies
The following table summarizes the dosages of this compound used in various behavioral studies in rats and mice. It is critical to perform a dose-response study to determine the optimal dose for a specific experimental paradigm.
| Species | Behavioral Paradigm | Dose Range (mg/kg) | Route of Administration | Key Findings | Reference(s) |
| Rat | Cocaine Self-Administration | 1, 3, 10 | Intraperitoneal (i.p.) & Oral (p.o.) | Dose-dependently reduced cocaine self-administration. | |
| Mouse | Social Interaction (Fragile X Model) | 18 (daily) | Oral (p.o.), in food pellets | Restored normal social behavior. | |
| Mouse | Stress-Induced Hyperthermia | Not specified | Not specified | Showed efficacy. | |
| Rat | Anxiety (Elevated Plus Maze) | Not specified | Not specified | mGluR2/3 agonists (similar class) showed anxiolytic-like activity. |
Mandatory Visualization
mGluR5 Signaling Pathway and this compound's Point of Intervention
The diagram below illustrates the canonical mGluR5 signaling pathway and indicates the inhibitory action of this compound. Upon glutamate binding, mGluR5, a Gq-coupled receptor, activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This compound, as a negative allosteric modulator, binds to a site on the mGluR5 receptor distinct from the glutamate binding site, thereby inhibiting this signaling cascade.
Experimental Workflow for Rodent Behavioral Studies with this compound
The following diagram outlines a typical workflow for conducting a rodent behavioral study investigating the effects of this compound.
References
Application Notes and Protocols for Intraperitoneal Formulation of Mavoglurant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavoglurant (also known as AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a negative allosteric modulator, this compound has been a compound of interest in preclinical and clinical research for several neurological and psychiatric disorders, including Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[1][3][4] Due to its lipophilic nature and poor water solubility, developing a stable and effective formulation for in vivo administration, particularly via the intraperitoneal (IP) route, is critical for preclinical studies.
These application notes provide detailed protocols for the preparation of this compound formulations suitable for intraperitoneal injection in animal models, summarize key quantitative data, and illustrate the relevant biological pathway and experimental workflows.
Data Presentation
Physicochemical and Solubility Data
This compound is a white to off-white solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₃NO₃ | |
| Molecular Weight | 313.39 g/mol |
The solubility of this compound is a critical factor in formulation development. It exhibits high solubility in organic solvents like DMSO but is practically insoluble in water.
| Solvent | Solubility | Methodological Notes | Reference |
| DMSO | ≥ 120 mg/mL (382.91 mM) | Requires sonication for complete dissolution. | |
| DMSO (Racemate) | 50 mg/mL (159.55 mM) | - | |
| Ethanol | 63 mg/mL (201.02 mM) | - | |
| Water | Insoluble | - |
In Vivo Formulation Solubility
For intraperitoneal injections, co-solvent systems are necessary to achieve a clear and stable solution.
| Vehicle Composition | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL (9.57 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 3 mg/mL (9.57 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 3 mg/mL (9.57 mM) | |
| 10% Kolliphor, 10% DMSO, in Saline | Not specified, used for 1, 3, 10 mg/kg dosing |
Pharmacokinetic Parameters (Rat Model)
| Route | Dose | Cmax (Plasma) | Tmax | Terminal Half-life (t½) | Reference |
| Intravenous (i.v.) | 3.1 mg/kg | 3330 pmol/mL | ≤ 0.08 h | 0.69 h | |
| Oral (p.o.) | 9.4 mg/kg | 950 pmol/mL | ≤ 0.25 h | 2.9 h |
Experimental Protocols
Protocol 1: Preparation of this compound in a Multi-Component Vehicle
This protocol describes the preparation of a this compound solution suitable for IP injection using a common co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Stock Solution Preparation: Weigh the required amount of this compound powder in a sterile microcentrifuge tube. Add sterile DMSO to achieve a high-concentration stock solution (e.g., 63 mg/mL). Vortex and sonicate until the this compound is completely dissolved, resulting in a clear solution.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by sequentially adding and mixing the components. For a 1 mL final volume, add 400 µL of PEG300, then 50 µL of Tween 80. Mix thoroughly until a homogenous solution is formed.
-
Final Formulation: To the PEG300 and Tween 80 mixture, add the appropriate volume of the this compound/DMSO stock solution. For example, to achieve a final concentration of 3.15 mg/mL, add 50 µL of a 63 mg/mL stock solution.
-
Volume Adjustment: Add sterile saline to reach the final desired volume (in this example, add 500 µL of saline to bring the total volume to 1 mL).
-
Final Mixing: Vortex the final solution thoroughly to ensure homogeneity. The solution should be clear.
-
Administration: Use the freshly prepared solution immediately for intraperitoneal injection. The recommended maximum injection volume for mice is < 10 ml/kg and for rats is < 10 ml/kg.
Protocol 2: Preparation of this compound in a Corn Oil-Based Vehicle
This protocol provides an alternative formulation using corn oil, which may be suitable for certain experimental designs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Corn oil, sterile
Procedure:
-
Stock Solution Preparation: Prepare a clear stock solution of this compound in DMSO as described in Protocol 1 (e.g., 31 mg/mL).
-
Final Formulation: In a sterile tube, add the appropriate volume of the this compound/DMSO stock solution to the required volume of sterile corn oil. For a 1 mL final volume with a 10% DMSO concentration, add 100 µL of the stock solution to 900 µL of corn oil. To achieve a final concentration of 1.55 mg/mL, you could start with a 15.5 mg/mL DMSO stock. A common approach is to first dissolve the compound in a small amount of DMSO and then dilute it with corn oil. For example, add 50 µL of a 31 mg/mL DMSO stock to 950 µL of corn oil.
-
Final Mixing: Vortex the mixture vigorously until a homogenous and clear solution is obtained.
-
Administration: Visually inspect the solution for any precipitation before administration. Administer the freshly prepared solution via intraperitoneal injection.
Mandatory Visualizations
References
Application Notes and Protocols for Investigating Mavoglurant in Animal Models of Alcohol Use Disorder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavoglurant (AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] The glutamatergic system, particularly mGluR5, plays a significant role in the neurobiology of alcohol use disorder (AUD), influencing alcohol reward, consumption, and relapse-like behaviors.[5] Preclinical evidence suggests that antagonizing mGluR5 can modulate alcohol-seeking and consumption, making it a promising target for therapeutic intervention. These application notes provide detailed protocols for investigating the effects of this compound in established animal models of AUD, leveraging findings from studies on similar mGluR5 antagonists like MPEP where direct this compound data is limited.
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of the mGluR5 receptor. This receptor is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade primarily through Gq/G11 proteins. In the context of alcohol use disorder, chronic alcohol exposure can lead to the upregulation of mGluR5 and its associated scaffolding protein Homer2, as well as the stimulation of phosphatidylinositol 3-kinase (PI3K) within the nucleus accumbens, a key brain region in reward and addiction. This enhanced signaling is implicated in the reinforcing effects of alcohol and the motivation to consume it. By antagonizing mGluR5, this compound is hypothesized to dampen this overactive signaling pathway, thereby reducing alcohol-related behaviors.
References
Measuring Mavoglurant's Journey into the Brain: Application Notes and Protocols for Researchers
Introduction
Mavoglurant (AFQ056) is a selective, non-competitive negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), a key target in the central nervous system (CNS) implicated in a variety of neurological and psychiatric disorders.[1][2] Understanding the extent to which this compound penetrates the blood-brain barrier (BBB) and engages with its target receptor is critical for its development as a CNS therapeutic. These application notes provide detailed protocols for quantifying this compound's brain penetration and mGluR5 receptor occupancy, intended for researchers, scientists, and drug development professionals.
The methodologies described herein cover two primary areas:
-
Brain Penetration Assessment: Determining the concentration of this compound in the brain relative to the plasma. This is crucial for understanding if therapeutically relevant concentrations of the drug reach the target organ.
-
Receptor Occupancy Measurement: Quantifying the percentage of mGluR5 receptors bound by this compound at given doses. This provides a direct measure of target engagement and helps to establish a dose-response relationship.
Data Presentation
The following tables summarize key quantitative data for this compound's pharmacokinetic properties and its engagement with mGluR5 receptors.
Table 1: Human mGluR5 Receptor Occupancy by this compound Measured by PET [3]
| This compound Dose (single oral) | Mean Receptor Occupancy (RO) |
| 25 mg | 27% |
| 100 mg | 59% |
| 200 mg | 74% |
| 400 mg | 85% |
Data obtained from a human study using [¹¹C]-ABP688 PET imaging 3-4 hours post-administration.[3]
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose | Cmax (plasma; ng/mL) | Tmax (plasma; h) | Half-life (plasma; h) | Brain Penetrant |
| Oral (p.o.) | 9.4 mg/kg | 950 pmol/mL | ~1-2 | 2.9 | Yes |
| Intravenous (i.v.) | 3.1 mg/kg | 3330 pmol/mL | ≤0.08 | 0.69 | Yes |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess this compound's brain penetration and receptor occupancy.
Protocol 1: Quantification of this compound in Brain Tissue and Plasma by LC-MS/MS
This protocol describes a method for the sensitive and selective quantification of this compound in plasma and brain tissue homogenate using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method for plasma is based on a validated published procedure, which has been adapted here for brain tissue analysis.[4]
1. Sample Preparation
-
Plasma:
-
Thaw frozen plasma samples to room temperature.
-
Vortex to ensure homogeneity.
-
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of this compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
Brain Tissue:
-
Accurately weigh the frozen brain tissue sample.
-
Add ice-cold homogenization buffer (e.g., 4 volumes of phosphate-buffered saline, pH 7.4) to the tissue.
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
-
To a known volume of the brain homogenate (e.g., 100 µL), add 4 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Cosmosil 5 C18, 150 × 4.6 mm, 5 µm, maintained at 40°C.
-
Mobile Phase:
-
A: 0.1% (v/v) Acetic Acid in Water
-
B: Methanol
-
-
Gradient: Isocratic elution with 10% A and 90% B at a flow rate of 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: To be determined empirically, but would involve selecting the precursor ion ([M+H]) and a characteristic product ion.
-
Internal Standard: To be determined based on the specific standard used.
-
3. Data Analysis
-
Construct a calibration curve using standards of known this compound concentrations prepared in the corresponding matrix (plasma or blank brain homogenate).
-
Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The concentration in brain tissue should be expressed as ng/g of tissue.
Protocol 2: In Vivo Brain Penetration Study in Rodents
This protocol outlines a method to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) of this compound in rats. Kp,uu is the most relevant parameter for assessing CNS drug penetration as it accounts for the pharmacologically active, unbound drug concentrations.
1. Animal Model and Dosing
-
Species: Male Sprague-Dawley rats (or other appropriate rodent model).
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Dosing: Administer this compound at a selected dose via the desired route (e.g., oral gavage or intravenous injection). A pharmacokinetic pre-study is recommended to determine the appropriate dose and sampling time points.
2. Sample Collection
-
At predetermined time points after dosing (e.g., 0.5, 1, 2, 4, 6, and 8 hours), anesthetize a cohort of animals at each time point.
-
Collect a blood sample via cardiac puncture into a tube containing an anticoagulant (e.g., heparin).
-
Immediately perfuse the brain with ice-cold saline through the heart to remove blood from the cerebral vasculature.
-
Excise the brain, rinse with cold saline, blot dry, and weigh.
-
Store all samples at -80°C until analysis.
3. Sample Analysis
-
Process the plasma and brain samples and analyze for this compound concentration using the LC-MS/MS protocol described in Protocol 1.
4. Determination of Unbound Fractions (fu,plasma and fu,brain)
-
The unbound fraction of this compound in plasma (fu,plasma) and brain homogenate (fu,brain) should be determined using equilibrium dialysis.
-
Briefly, plasma or brain homogenate is dialyzed against a buffer solution using a semi-permeable membrane. The concentration of this compound in the buffer and the plasma/homogenate at equilibrium is measured by LC-MS/MS to calculate the unbound fraction.
5. Data Analysis and Calculation
-
Calculate the total brain-to-plasma ratio (Kp):
-
Kp = Cbrain / Cplasma
-
Where Cbrain is the total concentration of this compound in the brain (ng/g) and Cplasma is the total concentration in plasma (ng/mL).
-
-
Calculate the unbound brain-to-unbound plasma ratio (Kp,uu):
-
Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma)
-
Where fu,brain is the fraction unbound in brain and fu,plasma is the fraction unbound in plasma.
-
Protocol 3: mGluR5 Receptor Occupancy Measurement by PET Imaging
This protocol describes the use of Positron Emission Tomography (PET) with the radioligand [¹¹C]-ABP688 to measure mGluR5 receptor occupancy by this compound in human subjects. This is based on a published clinical study.
1. Radiotracer Synthesis: [¹¹C]-ABP688
-
[¹¹C]-ABP688 is synthesized by the O-methylation of the desmethyl precursor (desmethyl-ABP688) with [¹¹C]-methyl iodide.
-
The reaction is typically carried out at an elevated temperature (e.g., 90°C) for a short duration (e.g., 5 minutes).
-
The product is purified by semi-preparative HPLC.
-
The final product is formulated in a sterile, injectable solution and subjected to quality control tests for radiochemical purity, specific activity, and sterility.
2. Subject Preparation and Study Design
-
Subjects should be healthy volunteers and provide informed consent.
-
A baseline PET scan is performed before the administration of this compound to determine the baseline receptor availability (BPND).
-
On a separate day, subjects are administered a single oral dose of this compound (e.g., 25, 100, 200, or 400 mg).
-
A second PET scan is performed at the time of expected peak plasma concentration of this compound (approximately 2-3.25 hours post-dose) to measure receptor availability after drug administration.
3. PET Imaging Protocol
-
PET Scanner: A high-resolution PET scanner.
-
Radiotracer Injection: A bolus injection of [¹¹C]-ABP688 (e.g., 300-350 MBq) is administered intravenously.
-
Scan Acquisition: A dynamic scan of approximately 60-90 minutes is initiated at the time of injection.
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unmetabolized parent compound.
4. Image and Data Analysis
-
Image Reconstruction: PET images are reconstructed with corrections for attenuation, scatter, and random coincidences.
-
Image Co-registration: The PET images are co-registered with the subject's anatomical MRI scan to define regions of interest (ROIs) corresponding to different brain areas (e.g., cingulate cortex, caudate, putamen, and cerebellum).
-
Kinetic Modeling: The time-activity curves from the ROIs and the arterial input function are fitted to a kinetic model (e.g., a two-tissue compartment model) to estimate the binding potential (BPND). The cerebellum is often used as a reference region due to its low density of mGluR5 receptors.
-
Receptor Occupancy (RO) Calculation:
-
RO (%) = [ (BPND_baseline - BPND_drug) / BPND_baseline ] * 100
-
Where BPND_baseline is the binding potential at baseline and BPND_drug is the binding potential after this compound administration.
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the mGluR5 signaling pathway and the experimental workflows described in the protocols.
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for this compound quantification by LC-MS/MS.
Caption: Workflow for mGluR5 receptor occupancy measurement using PET.
References
- 1. Validation of an LC-MS/MS method for the quantitative determination of this compound (AFQ056) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 3. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 4. buczynski-gregus.com [buczynski-gregus.com]
Troubleshooting & Optimization
Mavoglurant solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of Mavoglurant in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound (also known as AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). It has been investigated for its therapeutic potential in neurological and psychiatric disorders such as Fragile X syndrome and L-Dopa-induced dyskinesia in Parkinson's disease.[1][2][3] A significant challenge in working with this compound is its poor aqueous solubility, which can lead to difficulties in preparing solutions for in vitro and in vivo experiments, potentially impacting the accuracy and reproducibility of results.[4]
Q2: What are the general physicochemical properties of this compound?
This compound is typically a white to off-white solid. Its key properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₉H₂₃NO₃ |
| Molecular Weight | 313.39 g/mol [1] |
Q3: How should I prepare a stock solution of this compound?
Due to its poor aqueous solubility, it is recommended to prepare stock solutions of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose, in which this compound exhibits high solubility. When preparing a stock solution in DMSO, it is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.
Q4: My this compound solution appears cloudy or has visible precipitate. What should I do?
Cloudiness or precipitation in your this compound solution can be due to several factors:
-
Exceeding Solubility Limit: The concentration of this compound may be too high for the chosen solvent system.
-
Temperature Effects: A decrease in temperature can reduce solubility and cause the compound to precipitate out of solution.
-
pH Shifts: Changes in the pH of the aqueous buffer can affect the ionization state of this compound and, consequently, its solubility.
-
Degradation: Over time, this compound may degrade into less soluble products.
To address this, you can try gentle heating and/or sonication to aid dissolution. If precipitation persists, you may need to adjust the formulation by increasing the proportion of co-solvent or reducing the final concentration of this compound.
Q5: How can I prepare this compound for in vivo studies?
For in vivo administration, this compound is often formulated in co-solvent systems to achieve the necessary concentration and bioavailability. These systems typically involve a combination of solvents and surfactants. It is recommended to prepare these formulations fresh on the day of use.
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays.
This could be linked to poor solubility of this compound in the aqueous assay buffer, leading to a lower actual concentration than intended.
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your this compound stock solution in DMSO is clear and fully dissolved.
-
Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment.
-
Vortex Thoroughly: When diluting the DMSO stock into your aqueous assay buffer, vortex the solution thoroughly to ensure proper mixing.
-
Solubility Test: Consider performing a simple solubility test in your assay buffer to determine the practical concentration limit.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay low (typically <0.5%) to avoid solvent effects on the cells.
Issue: Discoloration of the this compound solution.
Discoloration may indicate chemical degradation of the compound.
Troubleshooting Steps:
-
Protect from Light: Store this compound solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.
-
Use Fresh Buffers: Prepare fresh buffers for your experiments. If oxidation is a concern, consider using degassed buffers.
-
Storage Conditions: Store stock solutions at recommended temperatures (e.g., -20°C or -80°C for long-term storage) to minimize degradation.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents and co-solvent systems.
| Solvent/System | Solubility | Molar Concentration | Notes |
| Water | Insoluble | - | |
| DMSO | 120 mg/mL | 382.91 mM | Requires ultrasonic treatment. |
| DMSO | 63 mg/mL | 201.02 mM | Use fresh, anhydrous DMSO. |
| Ethanol | 63 mg/mL | 201.02 mM | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL | ≥ 9.57 mM | A clear solution can be achieved. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL | ≥ 5.33 mM | |
| 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL | ≥ 5.33 mM |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination
This protocol can be used to determine the equilibrium solubility of this compound in a specific aqueous buffer.
-
Preparation: Add an excess amount of solid this compound to a clear glass vial.
-
Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Sample Preparation: After equilibration, allow the vial to stand to let undissolved solid settle. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the filtered sample using a validated analytical method such as HPLC-UV or LC-MS to determine the concentration of this compound. This concentration represents the thermodynamic solubility.
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Studies
This protocol provides a method for preparing a this compound solution suitable for oral administration in animal studies.
-
Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
Add Co-solvents: In a separate tube, add the required volumes of PEG300 and Tween-80.
-
Combine: Add the appropriate volume of the this compound DMSO stock solution to the PEG300 and Tween-80 mixture and mix thoroughly.
-
Add Saline: Finally, add saline to reach the final desired volume and concentration, and mix until a clear solution is obtained. For example, to prepare a 1 mL solution at 3 mg/mL, you would add 100 µL of a 30 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix again, and finally add 450 µL of saline.
Visualizations
Caption: Simplified mGluR5 signaling pathway inhibited by this compound.
Caption: Workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Optimizing Mavoglurant for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mavoglurant (also known as AFQ056) in cell culture experiments. Here you will find troubleshooting advice and frequently asked questions (FAQs) to address common issues and optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It does not compete with the natural ligand, glutamate, but instead binds to a different site on the receptor, changing its shape and reducing its response to glutamate.[2][3] This modulation of glutamatergic signaling is crucial for its therapeutic potential in various neurological disorders.[4]
Q2: What is the reported IC50 for this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 30 nM in functional assays using human mGluR5.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). A stock solution can be prepared by dissolving the compound in fresh, high-quality DMSO. For example, a 63 mg/mL stock solution is equivalent to 201.02 mM. It is important to use fresh DMSO as it can be hygroscopic, and absorbed moisture can reduce the solubility of the compound. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to a year.
Q4: What are typical working concentrations of this compound for cell culture experiments?
A4: The optimal concentration of this compound will depend on the specific cell type and experimental endpoint. A good starting point is to perform a dose-response curve ranging from nanomolar to micromolar concentrations (e.g., 0.01 nM to 10 µM). Based on its IC50 of 30 nM, concentrations around this value are expected to show significant effects.
Q5: What cell lines are suitable for studying this compound's effects?
A5: Cell lines endogenously or recombinantly expressing mGluR5 are suitable. Commonly used cell lines include Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with human mGluR5. For neurodevelopmental research, neuronal cell lines like SH-SY5Y or PC-12, or primary neuronal cultures, are also relevant.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Incorrect concentration: The concentration used may be too low to elicit a response. 2. Compound degradation: The this compound stock solution may have degraded. 3. Low or no mGluR5 expression: The cell line used may not express functional mGluR5 receptors. 4. Solubility issues: The compound may have precipitated out of the culture medium. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Prepare a fresh stock solution of this compound. Verify the purity of the compound if possible. 3. Confirm mGluR5 expression in your cell line using techniques like Western blot, qPCR, or immunocytochemistry. 4. Visually inspect the culture medium for any signs of precipitation. Ensure the final DMSO concentration in the medium is low (typically ≤ 0.1%) to avoid solubility issues and solvent-induced toxicity. |
| High cell death or cytotoxicity | 1. High this compound concentration: The concentration used may be toxic to the cells. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Contamination: The cell culture may be contaminated. | 1. Perform a cell viability assay (e.g., MTT or Crystal Violet) to determine the cytotoxic concentration of this compound. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically ≤ 0.1% for DMSO). Include a vehicle control in your experiments. 3. Regularly check your cultures for signs of contamination and practice good aseptic technique. |
| Inconsistent or variable results | 1. Inconsistent cell handling: Variations in cell seeding density, passage number, or treatment duration can lead to variability. 2. Reagent variability: Inconsistent quality of media, serum, or other reagents. 3. Freeze-thaw cycles: Repeated freezing and thawing of the this compound stock solution can affect its potency. | 1. Standardize your cell culture and experimental procedures. Use cells within a consistent passage number range. 2. Use high-quality reagents from a reliable supplier and test new lots before use in critical experiments. 3. Aliquot the this compound stock solution to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: this compound In Vitro Activity
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 30 nM | Human mGluR5 recombinant cells (functional assay) | |
| IC50 | 47 nM | Rat brain membranes ([3H]-AAE327 binding displacement) |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the potential cytotoxicity of this compound.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Replace the old medium with the this compound solutions. Include vehicle and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cytotoxicity.
Protocol 2: Calcium Mobilization Assay
This functional assay measures the antagonist effect of this compound on mGluR5 activation by monitoring changes in intracellular calcium levels.
Materials:
-
mGluR5-expressing cells (e.g., HEK293-mGluR5) seeded in a black, clear-bottom 96-well plate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
mGluR5 agonist (e.g., (S)-3,5-DHPG)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the mGluR5-expressing cells into the assay plate and grow to confluency.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Injection and Fluorescence Reading: Measure the baseline fluorescence, then inject the mGluR5 agonist and immediately record the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence upon agonist addition reflects an increase in intracellular calcium. The inhibitory effect of this compound is determined by the reduction in the agonist-induced signal. Plot the percentage of inhibition against the this compound concentration to determine its IC50 value.
Mandatory Visualizations
Caption: this compound inhibits the mGluR5 signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
Mavoglurant stability and storage of stock solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with mavoglurant. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation, storage, and use of this compound stock solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as AFQ-056, is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It binds to an allosteric site on the mGluR5 receptor, preventing its activation by the neurotransmitter glutamate.[3] By inhibiting mGluR5, this compound modulates downstream signaling pathways that are involved in synaptic plasticity and neuronal excitability.[4]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. For detailed storage recommendations, please refer to the table below. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for in vitro use. It is important to use newly opened or anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly impact the solubility of this compound. For in vivo studies, various formulations involving solvents like DMSO, PEG300, Tween-80, and saline or corn oil have been described.
Q4: My this compound stock solution appears cloudy or has precipitates. What should I do?
A4: Cloudiness or precipitation in your this compound stock solution can be due to several factors:
-
Exceeded Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent. Refer to the solubility data table to ensure you are working within the recommended concentration range.
-
Low-Quality or "Wet" Solvent: As mentioned, DMSO is hygroscopic. Using DMSO that has absorbed water can lead to decreased solubility. Always use fresh, high-quality DMSO.
-
Improper Storage: The solution may not have been stored at the correct temperature, or it may have undergone multiple freeze-thaw cycles.
-
Degradation: Over time, the compound may degrade, leading to the formation of less soluble byproducts.
Troubleshooting Steps:
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex to see if the precipitate redissolves.
-
If precipitation persists, consider preparing a fresh stock solution, ensuring the use of anhydrous solvent and staying within the recommended concentration limits.
-
For critical experiments, it is always best to use a freshly prepared solution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or unexpected experimental results | 1. Degradation of this compound in stock or working solutions.2. Inaccurate concentration of the stock solution.3. Repeated freeze-thaw cycles. | 1. Prepare fresh stock solutions for critical experiments.2. Verify storage conditions (temperature, protection from light).3. Aliquot stock solutions to minimize freeze-thaw cycles.4. If degradation is suspected, perform a stability check using a suitable analytical method like HPLC. |
| Precipitate formation in stock solution upon storage | 1. Solution concentration is too high.2. Storage at an inappropriate temperature.3. Use of non-anhydrous solvent (e.g., DMSO that has absorbed water). | 1. Review the solubility data and consider preparing a less concentrated stock solution.2. Ensure storage at the recommended temperature (see data table).3. Always use fresh, high-purity, anhydrous solvents for stock solution preparation. |
| Difficulty dissolving this compound powder | 1. Inappropriate solvent.2. Insufficient mixing or sonication. | 1. Ensure you are using a recommended solvent like DMSO.2. Use of an ultrasonic bath can aid in the dissolution of this compound in DMSO. |
Quantitative Data Summary
This compound Stability and Storage
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (e.g., DMSO) | -80°C | 1-2 years | |
| -20°C | 1 year |
This compound Solubility
| Solvent | Concentration | Notes | Source(s) |
| DMSO | 120 mg/mL (382.91 mM) | Requires sonication. Hygroscopic DMSO can reduce solubility. | |
| DMSO | 63 mg/mL (201.02 mM) | Use fresh DMSO. | |
| Ethanol | 63 mg/mL | ||
| Water | Insoluble | ||
| In Vivo Formulation 1 | ≥ 3 mg/mL | 10% DMSO >> 90% (20% SBE-β-CD in saline) | |
| In Vivo Formulation 2 | ≥ 3 mg/mL | 10% DMSO >> 90% corn oil | |
| In Vivo Formulation 3 | Not specified | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 313.397 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.134 mg of this compound.
-
Dissolution: Transfer the weighed this compound powder into a sterile vial. Add the calculated volume of anhydrous DMSO (in this example, 1 mL).
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication: If the powder is not fully dissolved after vortexing, place the vial in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.
Protocol 2: General Procedure for Forced Degradation Study
Forced degradation studies are performed to understand the degradation pathways of a drug substance under various stress conditions. This helps in the development of stability-indicating analytical methods.
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. The duration of exposure will depend on the reactivity of the compound.
-
Thermal Degradation: Expose the solid this compound powder or a solution to elevated temperatures (e.g., 60-80°C) for a defined period.
-
Photolytic Degradation: Expose a this compound solution to light sources that emit a combination of UV and visible light, as specified by ICH Q1B guidelines.
Analysis:
Following exposure to the stress conditions, the samples should be analyzed using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from its degradation products. The primary degradation pathways for this compound in vivo involve oxidation of the tolyl-methyl group and oxidation of the phenyl-ring.
Visualizations
Caption: this compound's antagonistic effect on the mGluR5 signaling pathway.
Caption: Experimental workflow for preparing this compound stock solutions.
References
Potential off-target effects of Mavoglurant at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the potential off-target effects of Mavoglurant (also known as AFQ056) at high concentrations. This resource is intended for researchers, scientists, and drug development professionals to assist in the interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] It binds to an allosteric site on the receptor, distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's response to glutamate.
Q2: How selective is this compound for mGluR5?
In vitro studies have demonstrated that this compound is highly selective for mGluR5. It was screened against a large panel of 238 central nervous system (CNS) relevant receptors, transporters, and enzymes and exhibited high selectivity for its primary target.[1][2]
Q3: Are there publicly available data on the specific off-target binding affinities of this compound at high concentrations?
To date, specific binding affinities for off-targets are not publicly available, which reflects the compound's high selectivity.[1] While this compound is highly selective, it is a general principle in pharmacology that at sufficiently high concentrations, any compound may exhibit weak interactions with other receptors.[1]
Q4: What were the common adverse events observed during the clinical trials of this compound?
In clinical trials, this compound was generally well-tolerated. The most frequently reported adverse events were typically mild to moderate and included headache, dizziness, and nausea.
Troubleshooting Guide: Unexpected Experimental Results
Encountering unexpected results is a common aspect of research. This guide is designed to help troubleshoot potential issues that may arise during experiments with this compound, particularly when investigating its effects at high concentrations.
Scenario: My experimental results are inconsistent with selective mGluR5 inhibition.
-
Confirm Compound Integrity and Concentration:
-
Action: Verify the purity, integrity, and concentration of your this compound stock solution.
-
Rationale: Compound degradation or inaccuracies in concentration can lead to diminished or inconsistent effects.
-
-
Evaluate the Experimental System:
-
Action: Confirm the expression and functionality of mGluR5 in your cell line or animal model.
-
Rationale: The absence or low-level expression of mGluR5 will result in a lack of a discernible response to this compound.
-
-
Consider Potential for Off-Target Effects at High Concentrations:
-
Action: If using concentrations significantly higher than the reported IC50 for mGluR5 (30 nM), consider the possibility of weak interactions with other receptors.
-
Rationale: At supra-physiological concentrations, even highly selective compounds can interact with other targets.
-
-
Employ a "Rescue" Experiment:
-
Action: If feasible, use a structurally different mGluR5 antagonist to determine if the observed phenotype can be replicated.
-
Rationale: If a different mGluR5 antagonist produces the same result, it is more likely that the effect is mediated by mGluR5. If the results differ, an off-target effect of this compound might be a consideration.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's interaction with its primary target, mGluR5. As previously noted, specific binding affinities for off-targets are not publicly available.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 30 nM | Human | Functional Assay |
Experimental Protocols
General Protocol for Off-Target Binding Assessment using Radioligand Binding Assay
This protocol provides a general framework for assessing the potential off-target binding of this compound at high concentrations using a competitive radioligand binding assay.
1. Materials:
- Membrane preparations from cells expressing the potential off-target receptor.
- A specific radioligand for the off-target receptor.
- Unlabeled reference compound for the off-target receptor (for defining non-specific binding).
- This compound stock solution.
- Assay buffer.
- 96-well plates.
- Filter mats.
- Scintillation fluid and counter.
2. Procedure:
- Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
- Total Binding: Add assay buffer, the specific radioligand at a concentration near its Kd, and the membrane preparation.
- Non-specific Binding (NSB): Add a saturating concentration of the unlabeled reference compound, the radioligand, and the membrane preparation.
- This compound Competition: Add serial dilutions of this compound (typically from low nM to high µM), the radioligand, and the membrane preparation.
- Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to reach binding equilibrium.
- Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Counting: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the NSB from the total binding.
- Plot the percentage of specific binding against the concentration of this compound.
- Determine the IC50 value of this compound for the off-target receptor using non-linear regression analysis.
- Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
References
Interpreting variable results in Mavoglurant preclinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mavoglurant (AFQ-056). It addresses common issues encountered during experiments and aims to clarify the variable results observed in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AFQ-056) is an experimental drug that functions as a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site.[4] This binding reduces the receptor's response to the excitatory neurotransmitter glutamate.[4] The overactivation of mGluR5 signaling has been implicated in the pathophysiology of several disorders, including Fragile X syndrome (FXS) and L-DOPA-induced dyskinesia (LID) in Parkinson's disease. By antagonizing the mGluR5 receptor, this compound is intended to normalize this signaling pathway, thereby restoring synaptic function and improving symptoms.
Q2: Why did this compound fail in Phase IIb clinical trials for Fragile X Syndrome (FXS) despite promising preclinical results?
This is a critical issue of translational medicine. While preclinical studies in Fmr1 knockout mice (an animal model for FXS) showed correction of neuronal abnormalities and improved behavior, human clinical trials did not demonstrate a significant benefit over placebo. Several factors may explain this discrepancy:
-
Translational Validity of Animal Models: The mGluR theory, which posits that excessive mGluR5 signaling is a core deficit in FXS, may not be fully valid or may manifest differently in humans compared to rodents.
-
Clinical Trial Design: Preclinical data suggested that initiating treatment at a younger age and for longer durations might be more effective. The clinical trials may not have targeted the optimal patient population or treatment duration.
-
Dose and Receptor Occupancy: There is a lack of publicly available data confirming that the doses used in the clinical trials were sufficient to achieve the necessary level of mGluR5 receptor occupancy in the brain to produce a therapeutic effect. Doses may have been limited by tolerability, with side effects like agitation and hallucinations noted at higher concentrations.
-
Biomarker Development: The trials may not have used the most appropriate biomarkers to assess behavioral and cognitive benefits in the human population.
Q3: What is the typical potency of this compound observed in vitro?
In vitro functional assays using human mGluR5 have shown this compound to have an IC50 of 30 nM . It is highly selective for mGluR5 over other mGluR subtypes and a wide range of other CNS receptors and enzymes.
Troubleshooting Experimental Variability
Q4: My in vitro functional assay shows lower than expected potency (high IC50) for this compound. What are the possible causes?
Several factors can lead to an apparent decrease in this compound's potency in cell-based functional assays.
-
Compound Solubility: Poor solubility in aqueous assay buffers can result in the effective concentration being lower than the nominal concentration. Ensure fresh stock solutions in a suitable solvent like DMSO are used and that dilutions are vortexed thoroughly.
-
Agonist Concentration: The potency of a NAM is dependent on the concentration of the orthosteric agonist (e.g., glutamate, DHPG) used. For optimal inhibition, use an agonist concentration that produces a submaximal response (e.g., EC80), as this provides a better window to observe antagonism.
-
Cell Health and Receptor Expression: Unhealthy cells or low mGluR5 expression levels can diminish the assay window and lead to inaccurate potency measurements. Regularly check cell viability and use a cell line with confirmed high-level mGluR5 expression.
-
Incubation Time: Ensure the pre-incubation time with this compound is sufficient (e.g., 15-30 minutes) to allow the compound to reach binding equilibrium with the receptor before adding the agonist.
Q5: I'm observing high variability in my animal behavior studies. How can I improve consistency?
High variability in preclinical behavioral experiments is a common challenge. Rigorous control of experimental parameters is key.
-
Animal Model: Use well-characterized animal models, such as the Fmr1 knockout mouse for Fragile X syndrome, and ensure consistent genetic backgrounds.
-
Drug Administration: Standardize the route of administration (e.g., intraperitoneal injection, oral gavage), vehicle, and timing relative to the behavioral test. Ensure the drug is properly solubilized; for example, a common vehicle for this compound is 0.5% methylcellulose.
-
Habituation: Properly habituate animals to the testing environment and equipment to reduce stress-induced behavioral changes that can confound results.
-
Blinding and Randomization: The experimenter scoring the behavior should be blind to the treatment conditions. Animals should be randomly assigned to treatment groups.
-
Environmental Controls: Maintain consistent lighting, temperature, and noise levels in the testing rooms, as these can significantly impact animal behavior.
Data Summary Tables
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Receptor/Assay | Reference(s) |
| Mechanism of Action | Negative Allosteric Modulator | mGluR5 | |
| IC50 | 30 nM | Human mGluR5 Functional Assay | |
| Selectivity | High | Selective over other mGluRs and 238+ CNS targets |
Table 2: Example Preclinical Dosing in Animal Models
| Animal Model | Indication | Route | Dose Range | Outcome | Reference(s) |
| Rat | Cocaine Self-Administration | Intraperitoneal / Oral | 1, 3, 10 mg/kg | Dose-dependent reduction in cocaine self-administration | |
| Dog | GERD (TLESRs) | Intravenous | 0.03 - 1 mg/kg | Reduction in TLESRs | |
| Dog | GERD (TLESRs) | Oral | 1, 3, 10 mg/kg | Reduction in TLESRs | |
| Mouse (Fmr1 KO) | Fragile X Syndrome | Oral Gavage / Drinking Water | Chronic (duration-specific) | Improved social behavior |
Experimental Protocols & Methodologies
Protocol 1: Calcium Mobilization Assay for mGluR5 Activity
This protocol assesses the ability of this compound to inhibit agonist-induced intracellular calcium release in cells expressing mGluR5.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound (AFQ-056)
-
mGluR5 agonist (e.g., DHPG)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating: Plate mGluR5-expressing cells in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.
-
Dye Loading: Remove culture medium and add the fluorescent calcium dye solution. Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate for 15-30 minutes.
-
Agonist Stimulation: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading for 10-20 seconds. Configure the instrument to add the mGluR5 agonist (at an EC80 concentration) to the wells.
-
Data Acquisition: Record the fluorescence signal for at least 90-120 seconds following agonist addition.
-
Data Analysis: Calculate the response as the peak fluorescence intensity minus the baseline. Normalize the data to vehicle control (0% inhibition) and a saturating concentration of a known mGluR5 antagonist (100% inhibition). Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessment of Social Behavior in Fmr1 KO Mice
This protocol, adapted from studies on FXS models, evaluates the effect of this compound on social deficits using a three-chambered apparatus.
Materials:
-
Fmr1 KO mice and wild-type (WT) littermates
-
This compound and vehicle (e.g., 0.5% methylcellulose)
-
Three-chambered social approach apparatus
-
Unfamiliar "stranger" mice
Methodology:
-
Drug Administration: Administer this compound or vehicle to mice daily for a specified duration (e.g., 2-4 weeks) via oral gavage.
-
Habituation: Place the test mouse in the central chamber of the apparatus and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Test: Place an unfamiliar "stranger 1" mouse in a wire cage in one of the side chambers and an empty wire cage in the opposite chamber. Allow the test mouse to explore for 10 minutes. Record the time spent in each chamber and sniffing each wire cage.
-
Social Novelty Preference Test: Introduce a new "stranger 2" mouse into the previously empty cage. Allow the test mouse to explore for another 10 minutes. Record the time spent interacting with each stranger mouse.
-
Data Analysis: Compare the time spent with the stranger mouse versus the empty cage (Sociability) and the novel stranger versus the familiar stranger (Social Novelty) between treatment groups.
Visualizations: Pathways and Workflows
Caption: Simplified mGluR5 signaling cascade and the inhibitory action of this compound.
Caption: General workflow for a preclinical behavioral study using this compound.
Caption: A logical guide for troubleshooting low potency of this compound in vitro.
References
Troubleshooting lack of efficacy of Mavoglurant in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of efficacy with Mavoglurant (also known as AFQ056) in in vivo experiments.
Troubleshooting Guide: Lack of this compound Efficacy In Vivo
This guide is designed to help you systematically troubleshoot potential reasons for observing lower-than-expected or no efficacy of this compound in your in vivo studies.
Question: We are not observing the expected phenotype rescue or behavioral changes in our animal models after this compound administration. What are the potential causes?
Answer: A lack of in vivo efficacy with this compound can stem from several factors, ranging from the experimental setup to the underlying biological hypothesis. Below is a step-by-step guide to help you identify the potential issue.
Step 1: Verify Compound Integrity and Formulation
Issue: The compound itself or its formulation may be suboptimal.
Troubleshooting Actions:
-
Compound Authentication: Independently verify the identity and purity of your this compound batch using methods like NMR or HPLC.
-
Solubility and Vehicle: this compound is soluble in DMSO, and for in vivo use, it can be prepared in vehicles such as corn oil or a mixture of PEG300, Tween80, and ddH2O[1]. Ensure the compound is fully dissolved and the vehicle is appropriate for your administration route and animal model. Prepare the formulation fresh before each use to avoid degradation[1].
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact bioavailability. Oral administration is common for this compound[2]. Ensure the chosen route is consistent with established protocols and allows for adequate absorption.
Step 2: Review Dosing and Pharmacokinetics
Issue: The dose may be insufficient to achieve the necessary receptor occupancy in the brain, or the timing of administration may not align with peak plasma concentrations and the window for behavioral testing.
Troubleshooting Actions:
-
Dose-Response Study: If you are using a single dose, consider performing a dose-response study to determine the optimal dose for your specific model and endpoint.
-
Pharmacokinetics: this compound has a reported half-life of approximately 2.9 hours in rats[2]. Consider the pharmacokinetic profile in your chosen species. The timing of your behavioral or physiological measurements should correspond with sufficient brain exposure.
-
Receptor Occupancy: Studies in humans have shown a dose-dependent receptor occupancy[3]. While direct measurement in preclinical models can be challenging, it's crucial to use doses that have been previously shown to be effective in similar models. Insufficient receptor occupancy was a concern raised in the context of human clinical trials.
Step 3: Evaluate the Animal Model and Experimental Design
Issue: The chosen animal model may not be appropriate, or the experimental design may not be sensitive enough to detect the effects of this compound.
Troubleshooting Actions:
-
Model Validity: While this compound has shown efficacy in preclinical models like the Fmr1 KO mouse for Fragile X syndrome (FXS), rescuing phenotypes such as startle response inhibition and elongated dendritic spines, these results did not translate to humans. Critically evaluate if your animal model and the specific phenotypes you are measuring are robust and relevant to the clinical condition you are modeling.
-
Age and Duration of Treatment: Preclinical results have suggested that treatment at a younger age and for a longer duration might be more effective. Consider if your treatment window is appropriate for the disease model.
-
Behavioral Assays: Ensure that the behavioral tests you are using are sensitive to the effects of mGluR5 modulation. The choice of assay and the specific parameters measured can significantly influence the outcome.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). It binds to an allosteric site on the mGluR5 receptor, preventing its activation by the neurotransmitter glutamate. Overactivation of mGluR5 has been implicated in the pathophysiology of several neurological and psychiatric disorders, and by inhibiting this receptor, this compound is intended to restore the balance of excitatory and inhibitory signaling in the brain.
Q2: Why did this compound fail in clinical trials for Fragile X Syndrome?
A2: this compound failed to meet its primary endpoints in Phase IIb/III clinical trials for Fragile X syndrome in both adults and adolescents. Several potential reasons for this failure have been proposed:
-
The mGluR theory of Fragile X, which was largely based on rodent models, may not fully translate to humans.
-
The doses used in the trials may not have achieved sufficient brain receptor occupancy to produce a therapeutic effect.
-
The treatment duration may have been too short, or treatment may need to be initiated at a younger age.
-
The outcome measures used in the trials may not have been sensitive enough to detect clinical benefits.
Q3: What are some successful preclinical applications of this compound?
A3: Despite its clinical trial failures, this compound has shown efficacy in various preclinical models. In Fmr1 knockout mice, an animal model of Fragile X syndrome, this compound has been shown to:
-
Rescue deficits in the prepulse inhibition of the startle response.
-
Correct elongated dendritic spines in cultured hippocampal neurons.
-
Attenuate wild running and audiogenic-induced seizures.
-
Improve maladaptive social behavior with long-term treatment.
-
It has also shown efficacy in models of Parkinson's disease-related dyskinesia and cocaine self-administration.
Q4: What are the key pharmacokinetic parameters of this compound to consider?
A4: In healthy human subjects, after a single oral dose, this compound is absorbed with a time to maximum plasma concentration (Tmax) of about 2.5 to 3.6 hours and has an apparent half-life of approximately 12 hours. In rats, the half-life is shorter, around 2.9 hours. Elimination is primarily through oxidative metabolism. It is crucial to consider these species-specific differences when designing preclinical in vivo studies.
Quantitative Data Summary
Table 1: this compound In Vitro and In Vivo Parameters
| Parameter | Value | Species | Assay/Context | Reference |
| IC50 | 30 nM | Human | Functional assay with mGluR5 | |
| Half-life (t1/2) | ~12 hours | Human | Single oral dose | |
| Half-life (t1/2) | ~2.9 hours | Rat | ||
| Tmax | 2.5 - 3.6 hours | Human | Single oral dose |
Table 2: this compound Clinical Trial Dosing in Fragile X Syndrome
| Population | Doses Administered | Duration | Outcome | Reference |
| Adults | 25, 50, or 100 mg twice daily | 12 weeks | Did not meet primary endpoint | |
| Adolescents | 25, 50, or 100 mg twice daily | 12 weeks | Did not meet primary endpoint |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Mice (General Protocol)
This protocol is a general guideline and may require optimization for specific experimental needs.
-
Preparation of this compound Solution:
-
For oral administration, this compound can be formulated in corn oil. As an example, a 31 mg/mL stock in DMSO can be diluted in corn oil.
-
Alternatively, for a vehicle containing PEG300, a 63 mg/mL stock in DMSO can be diluted in a solution of PEG300, Tween80, and ddH2O.
-
Ensure the final concentration of DMSO is minimized and the solution is homogenous. Always prepare the formulation fresh.
-
-
Dosing:
-
Dosing will vary depending on the animal model and the intended therapeutic effect. Doses in the range of 10 mg/kg have been used in mice for some behavioral paradigms. A dose-response study is highly recommended.
-
-
Administration:
-
Administer the this compound solution or vehicle control to the mice via the chosen route (e.g., oral gavage or intraperitoneal injection). The volume of administration should be appropriate for the size of the animal.
-
-
Timing of Behavioral Testing:
-
Based on the pharmacokinetic profile of this compound in rodents, behavioral testing should be conducted when the drug has reached its peak concentration in the brain. This is typically within 30-60 minutes post-administration.
-
Visualizations
Caption: mGluR5 signaling pathway and this compound's mechanism of action.
Caption: Troubleshooting workflow for this compound in vivo efficacy issues.
References
Mavoglurant racemate versus enantiomer-specific activity
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance for experiments involving Mavoglurant racemate and its enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (also known as AFQ056) is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It does not compete with the endogenous ligand glutamate for the binding site. Instead, it binds to an allosteric site on the receptor, inducing a conformational change that reduces the receptor's response to glutamate.[3]
Q2: Is there a difference in activity between the this compound racemate and its individual enantiomers?
Yes, the biological activity of this compound is highly stereospecific. The (-)-enantiomer is the pharmacologically active form, exhibiting significantly greater inhibitory activity at the mGluR5 receptor compared to the (+)-enantiomer.[1]
Q3: For which neurological disorders has this compound been investigated?
This compound has been the subject of clinical investigations for a range of neurological and psychiatric disorders, most notably Fragile X syndrome and L-Dopa-induced dyskinesia in Parkinson's disease. The overactivation of mGluR5 is implicated in the pathophysiology of these conditions.
Q4: What is the signaling pathway modulated by this compound?
This compound modulates the Gq-coupled signaling pathway of mGluR5. Upon activation by glutamate, mGluR5 activates Phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and DAG activates Protein Kinase C (PKC). As a negative allosteric modulator, this compound dampens this signaling cascade.
Troubleshooting Guides
Scenario 1: Inconsistent or weaker than expected inhibition of mGluR5 activity with racemic this compound.
-
Possible Cause: The use of the racemate, which contains the significantly less active (+)-enantiomer, may result in a lower overall potency compared to the isolated (-)-enantiomer.
-
Troubleshooting Steps:
-
Confirm Compound Concentration: Ensure accurate preparation of stock solutions and final assay concentrations.
-
Use the Active Enantiomer: If possible, acquire the isolated (-)-Mavoglurant to achieve maximal and more consistent inhibition.
-
Optimize Assay Conditions: Ensure that the concentration of the agonist (e.g., glutamate) used for stimulation is appropriate (typically EC₅₀ to EC₈₀) to detect inhibitory effects accurately.
-
Scenario 2: High variability in results between experimental batches.
-
Possible Cause: Inconsistent cell passage number, health, or density can affect GPCR expression and signaling.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent plating density.
-
Monitor Cell Health: Regularly check cell morphology and viability.
-
Control for Assay Timing: Ensure consistent incubation times with the compound and agonist across experiments.
-
Scenario 3: Complete lack of this compound effect in an in vitro assay.
-
Possible Cause: The cell line used may not endogenously express mGluR5, or the expression level might be too low for a detectable signal.
-
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm the presence of mGluR5 in your cell line using techniques like qPCR, Western blot, or by using a positive control compound known to act on mGluR5.
-
Use a Recombinant Cell Line: Employ a cell line stably overexpressing the human or rat mGluR5 receptor.
-
Quantitative Data Summary
The following table summarizes the quantitative data on the inhibitory activity of this compound racemate and its individual enantiomers on the human mGluR5 receptor.
| Compound | Assay Type | Parameter | Value |
| This compound (Racemate) | Functional Assay (human mGluR5) | IC₅₀ | 30 nM |
| Calcium (Ca²⁺) Mobilization | IC₅₀ | ~110 nM | |
| [³H]MPEP Displacement | Kᵢ | 35.6 nM | |
| (-)-Mavoglurant | Calcium (Ca²⁺) Mobilization | IC₅₀ | 110 nM |
| Phosphatidylinositol (PI) Turnover | IC₅₀ | 30 nM | |
| (+)-Mavoglurant | Calcium (Ca²⁺) Mobilization | % Inhibition @ 10 µM | 37% |
| Phosphatidylinositol (PI) Turnover | % Inhibition @ 10 µM | <20% |
Experimental Protocols
1. Calcium (Ca²⁺) Mobilization Assay
-
Objective: To measure the ability of this compound enantiomers to inhibit glutamate-induced intracellular calcium mobilization in cells expressing mGluR5.
-
Methodology:
-
Cell Plating: Plate HEK293 cells stably expressing human mGluR5 in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
-
Compound Incubation: Wash the cells and add dilutions of the this compound enantiomers. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation & Data Acquisition: Place the plate in a fluorescence plate reader. After establishing a baseline reading, inject a glutamate solution (at a concentration of approximately EC₈₀) to stimulate the receptor. Record the fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is measured. Data are normalized to the response of the agonist alone (100%) and a baseline control (0%). IC₅₀ values are calculated from the concentration-response curves.
-
2. Phosphatidylinositol (PI) Turnover Assay
-
Objective: To quantify the inhibition of glutamate-stimulated phosphoinositide hydrolysis by this compound enantiomers.
-
Methodology:
-
Cell Labeling: Plate cells expressing mGluR5 and label them by overnight incubation with [³H]-myo-inositol.
-
Compound Treatment: Wash the cells and pre-incubate with various concentrations of this compound enantiomers in the presence of LiCl (to inhibit inositol monophosphatase).
-
Agonist Stimulation: Stimulate the cells with glutamate for a defined period.
-
Extraction and Quantification: Stop the reaction and extract the soluble inositol phosphates. Isolate the total inositol phosphates ([³H]-IPs) using anion-exchange chromatography.
-
Data Analysis: Quantify the amount of [³H]-IPs by scintillation counting. The results are expressed as a percentage of the response to the agonist alone, and IC₅₀ values are determined.
-
Visualizations
Caption: mGluR5 signaling pathway and this compound's inhibitory action.
Caption: Experimental workflow for the Calcium Mobilization Assay.
References
Managing adverse effects of Mavoglurant in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mavoglurant in animal studies. The information is designed to help manage and mitigate potential adverse effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as AFQ056) is an experimental drug that acts as a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It binds to an allosteric site on the mGluR5 receptor, meaning a site different from where the endogenous ligand glutamate binds, to negatively modulate the receptor's activity.[2] The primary mechanism of action involves the inhibition of the Gq/G11 protein-coupled signaling cascade that is activated by glutamate binding to mGluR5.[3]
Q2: What are the most commonly observed adverse effects of this compound in animal studies?
A2: Preclinical studies on this compound and other mGluR5 negative allosteric modulators (NAMs) have reported a generally good safety profile, with some potential for dose-dependent adverse effects. The most consistently reported observation is a reduction in locomotor activity, particularly at higher doses.[4] While one study in rats noted decreased locomotion at a 10 mg/kg dose, it also reported no serious adverse events. It is important to note that adverse effects can be species-specific. For instance, another mGluR5 NAM, auglurant, showed toxicity in monkeys that was not observed in rats due to differences in metabolism.
Q3: Are there any known central nervous system (CNS) or behavioral side effects associated with mGluR5 antagonism?
A3: Yes, antagonism of mGluR5 can lead to CNS-related side effects. While this compound itself has shown a relatively clean profile in some animal studies, the broader class of mGluR5 NAMs has been associated with potential adverse effects. For example, the mGluR5 NAM GRN-529 was found to have no effect on motor coordination in rats but did impair cognition in mice. Other mGluR5 antagonists, such as MPEP, have been reported to have off-target effects, including acting as a competitive NMDA antagonist, which could lead to side effects like hallucinations. Researchers should be aware of the potential for anxiolytic-like effects, as well as the possibility of psychotomimetic-like effects, which have been a concern with full inhibition of mGluR5.
Q4: Can this compound affect motor coordination in animal models?
A4: Based on available data, this compound does not appear to significantly impair motor coordination at doses effective in behavioral models. One study in rats found that while the highest dose of 10 mg/kg decreased overall locomotion in one experimental paradigm, it did not have a general effect on motor function that would be attributed to impaired coordination. Another study investigating a different mGluR5 NAM, GRN-529, found no effect on motor co-ordination in rats as assessed by the rotarod test. However, as with any CNS-active compound, it is crucial to assess motor function to ensure that observed behavioral effects are not a result of motor impairment.
Troubleshooting Guides
Issue 1: Unexpected Reduction in Animal Activity or Sedation
Potential Cause: This may be a dose-dependent effect of this compound. Studies have shown that higher doses of mGluR5 antagonists can lead to decreased locomotor activity.
Troubleshooting Steps:
-
Dose-Response Assessment: If not already performed, conduct a dose-response study to determine the threshold at which sedative effects appear in your specific animal model and experimental conditions.
-
Observational Monitoring: Implement a systematic observational scoring system to quantify the level of sedation or hypoactivity at different time points post-administration.
-
Motor Coordination Test: Perform a rotarod test or similar motor coordination assay to differentiate between general sedation and specific motor impairment.
-
Adjust Dosing Regimen: If the sedative effects interfere with the primary experimental outcomes, consider lowering the dose or adjusting the timing of administration relative to behavioral testing.
Issue 2: Abnormal Behaviors or Suspected CNS Side Effects
Potential Cause: While this compound is selective for mGluR5, intense modulation of glutamatergic pathways can sometimes lead to unexpected behavioral phenotypes. These could be on-target effects related to the complex role of mGluR5 in the brain or, less likely with this compound, off-target effects.
Troubleshooting Steps:
-
Detailed Behavioral Phenotyping: Utilize a battery of behavioral tests to characterize the abnormal behavior. This could include tests for anxiety (e.g., elevated plus maze, open field test), cognitive function (e.g., novel object recognition), and sensory-motor gating (e.g., prepulse inhibition).
-
Literature Review for Class Effects: Research other mGluR5 NAMs to see if similar behavioral phenotypes have been reported. This can help determine if the observed effect is likely a class effect of mGluR5 antagonism.
-
Consult a Veterinarian: For any signs of severe distress, seizures, or persistent abnormal behavior, consult with the institutional veterinary staff immediately.
-
Pathological and Histological Analysis: At the end of the study, consider performing a neuropathological examination to look for any abnormalities in brain regions associated with the observed behaviors.
Issue 3: Inconsistent Efficacy or Lack of Expected Therapeutic Effect
Potential Cause: This could be due to a variety of factors including issues with drug formulation, administration, pharmacokinetics, or the specific animal model.
Troubleshooting Steps:
-
Verify Compound Formulation and Administration: Ensure that this compound is properly dissolved or suspended and that the administration technique (e.g., oral gavage, intraperitoneal injection) is consistent and accurate.
-
Pharmacokinetic Analysis: If possible, measure plasma and/or brain concentrations of this compound to confirm that it is reaching the target tissue at the expected concentrations.
-
Re-evaluate the Animal Model: The chosen animal model may not be appropriate for the therapeutic effect being investigated. Review the literature to confirm that the model has been validated for the study of mGluR5-related pathways.
-
Consider Receptor Occupancy: The dose being used may not be sufficient to achieve the required level of mGluR5 occupancy for a therapeutic effect. Dose-response studies can help to address this.
Data Summary Tables
Table 1: Summary of this compound Dosing and Observed Effects in Animal Studies
| Animal Model | Dose Range | Route of Administration | Observed Effects | Reference |
| Rat | 1, 3, 10 mg/kg | Intraperitoneal, Oral | Dose-dependent reduction in cocaine self-administration. Decreased locomotion at 10 mg/kg in one paradigm, no effect in another. No serious adverse events reported. | |
| Dog | 0.03, 0.1, 0.3, 1 mg/kg (IV); 1, 3, 10 mg/kg (Oral) | Intravenous, Oral | Reduced the number of meal-induced transient lower esophageal sphincter relaxations. No other adverse effects reported in this study. | |
| Mouse | Not specified | Oral (in food) | Chronic administration restored sociability behavior in Fmr1 knockout mice. | |
| Mouse | Not specified | Oral (in food) | Rescued circuit-specific functional connectivity in Fmr1 knockout mice, but did not rescue abnormal social behavior. |
Table 2: Potential Adverse Effects of mGluR5 Negative Allosteric Modulators (Class Effects)
| Adverse Effect | Animal Model | Compound(s) | Dose | Notes | Reference |
| Impaired Cognition | Mouse | GRN-529 | Not specified | Assessed by social odor recognition test. | |
| Sedation/Hypoactivity | Rat | MPEP, MTEP | 3-30 mg/kg | Dose-dependent reduction in locomotor activity. | |
| Motor Impairment | Rat | MPEP, MTEP | 3-30 mg/kg | Impaired rotarod performance at higher doses. | |
| Anemia | Cynomolgus Monkey | Auglurant | Not specified | Due to species-specific metabolism. Not observed in rats. |
Experimental Protocols
Protocol 1: Assessment of Motor Coordination using an Accelerating Rotarod
Objective: To assess the effect of this compound on motor coordination and balance in rodents.
Materials:
-
Accelerating Rotarod apparatus
-
This compound solution and vehicle control
-
Syringes and needles for administration
-
Timer
-
Soft bedding material under the rotarod
Procedure:
-
Acclimation and Training:
-
Habituate the animals to the testing room for at least 30 minutes before the first session.
-
Train the animals on the rotarod for 2-3 consecutive days prior to the drug administration day. Each training session consists of 3-5 trials with an inter-trial interval of at least 15 minutes.
-
For each training trial, place the animal on the stationary rod. Once the animal is stable, start the rotation at a low speed (e.g., 4 rpm) and gradually accelerate to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
The trial ends when the animal falls off the rod or passively rotates for two consecutive turns. Record the latency to fall.
-
-
Drug Administration:
-
On the test day, administer this compound or vehicle at the desired dose and route. The timing of administration should be based on the known pharmacokinetic profile of the compound to coincide with peak brain concentration during the test.
-
-
Testing:
-
At the predetermined time point post-administration, place the animal on the rotarod and begin the accelerating trial as in the training phase.
-
Record the latency to fall for each animal.
-
Repeat for a total of three trials with a 15-minute inter-trial interval.
-
-
Data Analysis:
-
Calculate the average latency to fall across the three trials for each animal.
-
Compare the average latency to fall between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Observational Assessment for CNS and General Health Side Effects
Objective: To systematically observe and score potential adverse effects of this compound administration in rodents.
Materials:
-
Observation arena (e.g., a clean, standard cage)
-
Scoring sheet (see example below)
-
Timer
Procedure:
-
Baseline Observation: Before drug administration, observe each animal in the observation arena for 5-10 minutes and record baseline scores for various parameters.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Dose Observation: At predetermined time points (e.g., 15, 30, 60, 120 minutes post-dose and then daily), place each animal individually in the observation arena and score the following parameters for a fixed duration (e.g., 5 minutes).
Example Scoring Sheet:
| Parameter | Score | Description |
| Spontaneous Activity | 0 | Normal |
| 1 | Slightly decreased | |
| 2 | Moderately decreased | |
| 3 | Severely decreased/sedated | |
| Posture | 0 | Normal |
| 1 | Hunched | |
| 2 | Flattened | |
| Gait | 0 | Normal |
| 1 | Slightly ataxic | |
| 2 | Moderately ataxic | |
| 3 | Severely ataxic/unable to walk | |
| Tremors | 0 | Absent |
| 1 | Mild, intermittent | |
| 2 | Moderate, persistent | |
| 3 | Severe, whole body | |
| Piloerection | 0 | Absent |
| 1 | Present | |
| Salivation | 0 | Absent |
| 1 | Present |
-
Data Analysis: Compare the scores for each parameter at different time points and between treatment groups to identify the onset, duration, and dose-dependency of any observed adverse effects.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for adverse effect monitoring.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mGlu5 receptor negative allosteric modulator this compound reduces escalated cocaine self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mavoglurant vs. MPEP: A Preclinical Efficacy Comparison for Researchers
An objective guide for researchers, scientists, and drug development professionals evaluating the therapeutic potential of mGluR5 antagonists.
This guide provides a comprehensive comparison of the preclinical efficacy of Mavoglurant (AFQ056) and MPEP (2-Methyl-6-(phenylethynyl)pyridine), two prominent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). Overactivation of mGluR5 signaling has been implicated in the pathophysiology of several neurological and psychiatric disorders, making it a key therapeutic target. This document summarizes key experimental data from preclinical models of Fragile X Syndrome, anxiety, and addiction to inform further research and development.
In Vitro Potency and Pharmacokinetics
This compound and MPEP exhibit comparable in vitro potency as mGluR5 antagonists. This compound has a reported IC50 of 30 nM in a functional assay with human mGluR5.[1] Similarly, MPEP demonstrates an IC50 of 36 nM for inhibiting quisqualate-stimulated phosphoinositide hydrolysis.[2][3][4] Both compounds are selective for mGluR5 over other mGluR subtypes.
Pharmacokinetically, this compound was developed to have an improved profile over earlier compounds like MPEP. In rats, this compound has an oral bioavailability of approximately 32% and a plasma half-life of around 2.9 hours. Preclinical studies have suggested that this compound has an improved pharmacokinetic profile in rats compared to MPEP.
Table 1: In Vitro Potency and Pharmacokinetic Parameters
| Parameter | This compound (AFQ056) | MPEP | Species |
| IC50 (mGluR5) | 30 nM | 36 nM | Human/Rat |
| Oral Bioavailability | ~32% | Not explicitly stated in comparative studies | Rat |
| Plasma Half-life | ~2.9 hours | Not explicitly stated in comparative studies | Rat |
| Brain Penetration | Yes | Yes | Rodents |
Preclinical Efficacy in Disease Models
Fragile X Syndrome
The Fmr1 knockout (KO) mouse is a widely used preclinical model for Fragile X Syndrome, exhibiting phenotypes such as audiogenic seizures (AGS). Both this compound and MPEP have shown efficacy in mitigating this phenotype.
Table 2: Efficacy in the Fmr1 KO Mouse Model of Fragile X Syndrome (Audiogenic Seizure Susceptibility)
| Compound | Dose (mg/kg) | Route | Effect on Audiogenic Seizures | Reference |
| This compound | 10 | i.p. | 60% reduction in seizure incidence | |
| This compound | 30 | i.p. | 100% reduction in seizure incidence | |
| MPEP | 30 | i.p. | Completely abolished seizures |
Anxiety
The anxiolytic potential of mGluR5 antagonists has been evaluated in various rodent models of anxiety, such as the elevated plus-maze and conflict tests. MPEP has been shown to produce significant anxiolytic-like effects.
Table 3: Efficacy in Preclinical Models of Anxiety
| Compound | Dose (mg/kg) | Model | Effect | Species | Reference |
| MPEP | 10 - 30 | Geller-Seifter & Vogel conflict tests | Significant anxiolytic effect, comparable to diazepam | Rat | |
| MPEP | 1 - 10 | Conflict drinking test | Significantly increased the number of accepted shocks | Rat | |
| MPEP | 30 | Elevated Plus Maze | Significantly increased time spent in open arms | Rat |
Addiction
The role of mGluR5 in the reinforcing effects of drugs of abuse has led to the evaluation of antagonists like this compound and MPEP in preclinical models of addiction.
Table 4: Efficacy in a Rat Model of Cocaine Self-Administration
| Compound | Dose (mg/kg) | Route | Effect on Cocaine Self-Administration | Reference |
| This compound | 3 | p.o. | Significant reduction | |
| This compound | 10 | p.o. | Significant reduction | |
| This compound | 10 | i.p. | Significant reduction | |
| MPEP | Not specified in direct comparison | - | Reduces cocaine self-administration |
Experimental Protocols
Audiogenic Seizure Susceptibility in Fmr1 KO Mice
Objective: To assess the efficacy of a compound in reducing seizure susceptibility in a genetic mouse model of Fragile X Syndrome.
Procedure:
-
Animals: Fmr1 knockout (KO) mice and wild-type (WT) littermates are used.
-
Drug Administration: this compound, MPEP, or vehicle is administered intraperitoneally (i.p.) at specified doses and pretreatment times.
-
Acclimation: Mice are placed individually in a sound-attenuating chamber for a brief acclimation period.
-
Auditory Stimulus: A loud, high-frequency sound (e.g., a bell or siren) is presented for a fixed duration (e.g., 60 seconds).
-
Observation: Seizure responses are scored based on a predefined scale, typically including stages of wild running, clonic seizures, tonic seizures, and respiratory arrest.
-
Data Analysis: The incidence and severity of seizures are compared between treatment groups.
Elevated Plus-Maze Test for Anxiety
Objective: To evaluate the anxiolytic or anxiogenic effects of a compound in rodents.
Procedure:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Animals: Rats or mice are used.
-
Drug Administration: The test compound or vehicle is administered prior to testing.
-
Test: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using video tracking software.
-
Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Cocaine Self-Administration in Rats
Objective: To assess the effect of a compound on the reinforcing properties of cocaine.
Procedure:
-
Surgery: Rats are surgically implanted with an intravenous (i.v.) catheter in the jugular vein.
-
Training: Rats are placed in operant conditioning chambers and trained to press a lever to receive an i.v. infusion of cocaine.
-
Drug Administration: this compound, MPEP, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) before the self-administration session.
-
Self-Administration Session: Rats are allowed to self-administer cocaine for a fixed duration. The number of lever presses and infusions are recorded.
-
Data Analysis: A reduction in the number of cocaine infusions following drug treatment suggests a decrease in the reinforcing effects of cocaine.
Mandatory Visualizations
Caption: mGluR5 Signaling Pathway.
Caption: Cocaine Self-Administration Workflow.
References
- 1. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MPEP Hydrochloride | mGlu5 Receptor Antagonist | Tocris Bioscience [tocris.com]
- 4. MPEP hydrochloride Supplier | mGluR antagonist | CAS 219911-35-0 | Hello Bio [hellobio.com]
A Comparative Guide to mGluR5 Negative Allosteric Modulators: Mavoglurant vs. Basimglurant and Other Key Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Mavoglurant (AFQ056) and Basimglurant (RG7090), two prominent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). This document will also draw comparisons with other notable mGluR5 NAMs, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a critical role in modulating synaptic plasticity and neuronal excitability.[1] Its dysregulation has been implicated in a variety of central nervous system (CNS) disorders, including Fragile X syndrome, Parkinson's disease, depression, and anxiety, making it a significant therapeutic target.[1][2][3] this compound and Basimglurant are non-competitive NAMs that bind to an allosteric site on the mGluR5 receptor, thereby inhibiting its function.[4] Despite promising preclinical data, both molecules have faced challenges in clinical trials, particularly for Fragile X syndrome, leading to the discontinuation of their development for this indication for a period.
Mechanism of Action: Negative Allosteric Modulation of mGluR5
This compound and Basimglurant exert their effects not by directly competing with the endogenous ligand, glutamate, at the orthosteric binding site, but by binding to a distinct allosteric site within the seven-transmembrane (7TM) domain of the mGluR5 protein. This binding induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate. This allosteric mechanism allows for a more nuanced modulation of glutamatergic signaling compared to direct antagonism.
The canonical signaling pathway of mGluR5 involves its coupling to Gαq/11 proteins. Upon activation by glutamate, Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. As NAMs, this compound and Basimglurant effectively dampen this entire signaling cascade.
Quantitative Comparison of In Vitro Potency and Pharmacokinetics
The following tables summarize key in vitro potency and pharmacokinetic parameters of this compound and Basimglurant based on published data.
| Compound | Binding Affinity (Ki) | Functional Potency (IC50) | Selectivity |
| This compound (AFQ056) | 47 nM ([³H]-AAE327 displacement) | 30 nM (functional assay) | >300-fold selective over 238 other targets |
| Basimglurant (RG7090) | High affinity (specific values vary across studies) | Potent inhibitor (specific values vary across studies) | High specificity for mGluR5 with minimal activity at other mGlu receptors |
| Compound | Bioavailability (F%) | Half-life (t1/2) | Key Metabolic Pathways | Species |
| This compound (AFQ056) | ~32% | ~12 hours | Predominantly oxidative metabolism (oxidation of tolyl-methyl group and phenyl-ring) | Human |
| 2.9 hours | Rat | |||
| Basimglurant (RG7090) | ~50% | ~20 hours | Not detailed in provided search results | Monkey |
| 7 hours | Rat |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of key experimental protocols used in the characterization of mGluR5 NAMs.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the mGluR5 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human mGluR5 receptor (e.g., HEK293 cells). The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Competition Binding: A fixed concentration of a radiolabeled mGluR5 NAM, such as [³H]MPEP, is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or Basimglurant).
-
Incubation: The mixture is incubated, typically for 60 minutes at room temperature, to allow for the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Mobilization
Objective: To measure the functional inhibition of mGluR5 activation by a test compound.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the mGluR5 receptor are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (e.g., this compound or Basimglurant) at various concentrations is added to the wells and pre-incubated for a specific period.
-
Agonist Stimulation: An mGluR5 agonist (e.g., glutamate or quisqualate) is added to the wells to stimulate the receptor.
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a plate reader.
-
Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the agonist-induced response, is calculated from the concentration-response curve.
Clinical Development and Comparative Safety
Both this compound and Basimglurant have undergone extensive clinical evaluation for various neurological and psychiatric disorders. This compound has been investigated for Fragile X syndrome, Parkinson's disease, and levodopa-induced dyskinesias (LID). Basimglurant has been studied in the context of major depressive disorder (MDD) and Fragile X syndrome.
While both compounds have shown promise in early-stage trials, they have also faced setbacks. Development of both this compound and Basimglurant for Fragile X syndrome was discontinued by their respective developers after failing to meet primary endpoints in later-stage trials. However, research into these and other mGluR5 NAMs continues for other indications.
A comparative analysis of their safety profiles reveals some common class-wide adverse events.
| Adverse Event | This compound | Basimglurant | Other mGluR5 NAMs (e.g., Fenobam, Dipraglurant) |
| Neurological | Dizziness, Euphoria, Fatigue | Dizziness (most common, transient, mild) | Dizziness, Dyskinesia, Fatigue |
| Psychiatric | Hallucinations, Insomnia, Aggression | Hallucinations, Psychosis (higher incidence in Fragile X syndrome trials) | Mild, transient side effects reported; Feeling drunk (vertigo), visual disturbance (<10% of patients) |
| Gastrointestinal | Nausea | N/A | Nausea, Metallic or weird taste |
Conclusion
This compound and Basimglurant are potent and selective mGluR5 negative allosteric modulators that have been extensively studied for their therapeutic potential in a range of CNS disorders. While they share a common mechanism of action, they exhibit differences in their pharmacokinetic profiles. Both compounds have demonstrated a class-wide potential for neurological and psychiatric adverse events in clinical trials. The challenges faced in the clinical development of this compound and Basimglurant highlight the complexities of targeting the glutamatergic system. Nevertheless, the wealth of data generated from the study of these and other mGluR5 NAMs continues to inform the development of novel therapeutics for neurological and psychiatric diseases.
References
A Comparative Analysis of Mavoglurant and Fenobam for the Treatment of Fragile X Syndrome
An objective guide for researchers, scientists, and drug development professionals on the efficacy and experimental background of two investigational mGluR5 antagonists for Fragile X Syndrome (FXS).
Fragile X Syndrome, the leading monogenic cause of inherited intellectual disability and autism spectrum disorder, is characterized by the silencing of the FMR1 gene and subsequent loss of the Fragile X Mental Retardation Protein (FMRP).[1][2] The "mGluR theory" of FXS posits that the absence of FMRP leads to exaggerated signaling through the metabotropic glutamate receptor 5 (mGluR5), resulting in synaptic dysfunction.[3][4][5] This theory provided a strong rationale for the investigation of mGluR5 antagonists as a targeted therapy. This guide provides a comparative overview of two such compounds, mavoglurant (AFQ056) and fenobam, summarizing their clinical trial data and experimental protocols.
Mechanism of Action: Targeting the mGluR5 Signaling Pathway
Both this compound and fenobam are negative allosteric modulators (NAMs) of the mGluR5 receptor. In FXS, the absence of FMRP, a translational repressor, leads to unchecked protein synthesis downstream of mGluR5 activation. By antagonizing mGluR5, these compounds were hypothesized to normalize this excessive signaling, thereby ameliorating the core synaptic and behavioral deficits associated with the syndrome.
Comparative Efficacy and Safety Data
Clinical trials for this compound were extensive but ultimately did not demonstrate efficacy over placebo in pivotal studies. Fenobam's clinical development was less extensive, with an early phase trial showing some promise before being discontinued. The following tables summarize the key quantitative data from the most relevant clinical trials.
Table 1: this compound Clinical Trial Efficacy Data
| Trial Identifier | Population | Primary Endpoint | This compound Dose | Change from Baseline (Drug) | Change from Baseline (Placebo) | p-value | Reference |
| NCT01253629 | Adults (18-45 years) | ABC-CFX Total Score | 25 mg BID | -14.3 | -11.4 | >0.05 | |
| 50 mg BID | +1.8 | -11.4 | >0.05 | ||||
| 100 mg BID | -1.8 | -11.4 | >0.05 | ||||
| NCT01357239 | Adolescents (12-17 years) | ABC-CFX Total Score | 25 mg BID | -11.8 | -9.4 | >0.05 | |
| 50 mg BID | -3.4 | -9.4 | >0.05 | ||||
| 100 mg BID | +8.6 | -9.4 | <0.05 (worsening) |
ABC-CFX: Aberrant Behavior Checklist–Community Edition, FXS-specific algorithm. A negative score indicates improvement.
Table 2: Fenobam Clinical Trial Efficacy Data
| Trial Identifier | Population | Primary Endpoint | Fenobam Dose | Responder Rate (Drug) | Responder Rate (Control) | p-value | Reference |
| Phase IIa Pilot | Adults (6M, 6F) | Prepulse Inhibition (PPI) | 50-150 mg (single dose) | 50% (6/12) | 15% (2/13 historic controls) | 0.03 |
Responder rate defined as ≥20% improvement in PPI over baseline.
Table 3: Comparative Safety and Tolerability
| Compound | Most Common Adverse Events | Discontinuation Rate (Adverse Events) | Reference |
| This compound | Nasopharyngitis, insomnia, aggression, upper respiratory tract infection. Most were mild to moderate. | Adolescents: 16.9%; Adults: 5% (in open-label extension) | |
| Fenobam | No significant adverse reactions reported in the single-dose trial. | N/A (single-dose study) |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting the clinical outcomes.
This compound Phase IIb Trials (NCT01253629 & NCT01357239)
-
Study Design: Two separate multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.
-
Participants: One study enrolled 175 adults (aged 18-45), and the other enrolled 139 adolescents (aged 12-17) with a diagnosis of Fragile X syndrome. Participants were stratified by the methylation status of the FMR1 gene promoter.
-
Intervention: Participants were randomized to receive one of three doses of this compound (25 mg, 50 mg, or 100 mg twice daily) or a placebo for 12 weeks.
-
Primary Outcome Measure: The primary efficacy endpoint was the change from baseline in the Aberrant Behavior Checklist-Community Edition score, using the FXS-specific algorithm (ABC-CFX), after 12 weeks of treatment.
-
Key Secondary Outcome: The Clinical Global Impression–Improvement (CGI-I) scale was used to measure overall symptom severity and treatment response.
Fenobam Phase IIa Pilot Trial
-
Study Design: A pilot, open-label, single-dose trial.
-
Participants: Twelve adult subjects (6 male, 6 female) with Fragile X syndrome were recruited from two clinics.
-
Intervention: Participants received a single oral dose of fenobam, ranging from 50 mg to 150 mg.
-
Outcome Measures: The study evaluated safety, tolerability, and pharmacokinetics. Efficacy-related measures included prepulse inhibition (PPI) and a continuous performance test (CPT) to assess sensory gating, attention, and inhibition. Blood samples were collected at multiple time points over 6 hours post-dosing for pharmacokinetic analysis.
Discussion and Conclusion
The clinical development pathways for this compound and fenobam highlight the significant challenges in translating promising preclinical findings into effective therapies for Fragile X syndrome.
This compound, despite a robust development program, failed to demonstrate a statistically significant benefit over placebo on the primary behavioral endpoint in two large, well-controlled Phase IIb studies. While the drug was generally well-tolerated, the lack of efficacy led to the discontinuation of its development for FXS in 2014. Post-hoc analyses and open-label extension studies suggested potential long-term improvements in some patients, but these findings must be interpreted with caution due to the lack of a control group.
Fenobam's investigation was less extensive. An initial single-dose pilot study suggested a potential positive effect on the electrophysiological measure of prepulse inhibition, a marker of sensory gating that is deficient in FXS. The drug was well-tolerated in this small study. However, further development was halted, reportedly due to limited efficacy and high variability in plasma drug levels following oral administration.
References
- 1. This compound in fragile X syndrome: Results of two randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragile X syndrome - Wikipedia [en.wikipedia.org]
- 3. Role for metabotropic glutamate receptor 5 (mGluR5) in the pathogenesis of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
Mavoglurant's Impact on mGluR5 Signaling: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Mavoglurant's effects on metabotropic glutamate receptor 5 (mGluR5) signaling. This compound (AFQ056) is a selective, non-competitive negative allosteric modulator (NAM) of the mGluR5 receptor.[1] Dysregulation of mGluR5 signaling is implicated in various neurological and psychiatric disorders, including Fragile X syndrome (FXS), making it a significant therapeutic target.[2][3] This document objectively compares this compound's performance with other mGluR5 NAMs, supported by experimental data and detailed protocols, to facilitate informed research and development decisions.
The mGluR5 Signaling Cascade
This compound and other NAMs bind to an allosteric site on the mGluR5 receptor, which is distinct from the glutamate binding site.[2] As a G-protein coupled receptor (GPCR), mGluR5 activation by glutamate typically initiates a signaling cascade through the Gq alpha subunit. This activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). These signaling events modulate downstream pathways like the MAPK/ERK cascade, influencing synaptic plasticity and neuronal excitability. NAMs like this compound reduce the receptor's response to glutamate, thereby dampening this signaling cascade.
References
Replicating Mavoglurant's Impact: A Comparative Guide to Modulating Dendritic Spine Morphology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mavoglurant and alternative compounds in their effects on dendritic spine morphology, a key factor in synaptic plasticity and neurological disorders. This document synthesizes preclinical findings, presents quantitative data in structured tables, details experimental methodologies, and visualizes key pathways and workflows.
This compound (AFQ056), a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), showed early promise in preclinical studies by reportedly restoring normal dendritic spine architecture in mouse models of Fragile X Syndrome (FXS).[1][2] FXS, a leading cause of inherited intellectual disability, is characterized by an overabundance of long, thin, and immature dendritic spines. However, subsequent clinical trials in humans did not demonstrate significant behavioral improvements, leading to the discontinuation of its development for this indication. This has spurred further investigation into alternative therapeutic strategies targeting dendritic spine abnormalities.
This guide compares the preclinical data on this compound with two such alternatives: Fenobam, another mGluR5 negative allosteric modulator (NAM), and Arbaclofen, a GABA-B receptor agonist.
Comparative Analysis of Compound Effects on Dendritic Spine Morphology
The following tables summarize the quantitative effects of this compound, Fenobam, and Arbaclofen on dendritic spine density and morphology based on available preclinical data.
| Compound | Animal Model | Brain Region | Effect on Spine Density | Key Quantitative Findings | Reference |
| This compound (AFQ056) | Fmr1 Knockout Mice | Hippocampal CA1 Pyramidal Neurons | Rescue of abnormal phenotype | Preclinical studies report a rescue of the abnormal spine length in adult Fmr1 KO mice after long-term treatment. Specific quantitative data on the percentage of change or mean spine density/length is not detailed in the available literature. | [3] |
| Fenobam | Male Sprague-Dawley Rats | Medial Prefrontal Cortex | Increased | Rats administered fenobam exhibited significant increases in dendritic spine density. | [4] |
| Arbaclofen (STX209) | Fmr1 Knockout Mice | Layer 2/3 Pyramidal Neurons of the Visual Cortex | Corrected Increased Density | Fmr1-knockout mice exhibited increased spine density compared with wild-type mice (13.18 ± 0.40 spines/10 μm vs. 11.47 ± 0.16 spines/10 μm). Arbaclofen treatment in Fmr1-knockout mice significantly reduced spine density to 11.12 ± 0.50 spines/10 μm. | [5] |
| Compound | Animal Model | Brain Region | Effect on Spine Morphology | Key Quantitative Findings | Reference |
| This compound (AFQ056) | Fmr1 Knockout Mice | Hippocampal CA1 Pyramidal Neurons | Rescue of abnormal phenotype | Long-term treatment rescued the abnormal spine length in adult Fmr1 KO mice. Specific quantitative data on changes in spine head diameter or length is not detailed in the available literature. | |
| Fenobam | Male Sprague-Dawley Rats | Medial Prefrontal Cortex | Shift towards smaller head diameters | Fenobam treatment led to an increased frequency of spines with small (<0.2 μm) head diameters and a decreased frequency of spines with medium (0.2–0.4 μm) head diameters. No changes were observed in spine length or volume. | |
| Arbaclofen (STX209) | Fmr1 Knockout Mice | Layer 2/3 Pyramidal Neurons of the Visual Cortex | Not explicitly quantified | The study focused on the correction of spine density. |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used to obtain the above data, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Experimental Protocols
Golgi-Cox Staining for Dendritic Spine Visualization
This classical method allows for the visualization of the complete morphology of a small percentage of neurons, including their dendritic spines.
Materials:
-
FD Rapid GolgiStain™ Kit (FD NeuroTechnologies) or similar.
-
Solutions A and B (impregnation), Solution C (cryoprotection).
-
Vibratome or cryostat.
-
Gelatin-coated microscope slides.
-
Mounting medium.
Procedure:
-
Tissue Preparation: Fresh, unfixed brains are rinsed with double-distilled water and immersed in a mixture of Solutions A and B for 2 weeks at room temperature in the dark.
-
Cryoprotection: Brains are transferred to Solution C for 48-72 hours at 4°C.
-
Sectioning: 100-200 µm thick coronal or sagittal sections are cut using a vibratome or cryostat.
-
Staining: Sections are mounted on gelatin-coated slides and processed through a series of staining and dehydration steps as per the kit instructions.
-
Coverslipping: Stained sections are coverslipped with mounting medium.
Two-Photon Microscopy for In Vivo Imaging of Dendritic Spines
This technique enables the imaging of dendritic spines in living animals over time, allowing for the study of spine dynamics.
Materials:
-
Transgenic mouse line expressing a fluorescent protein in a subset of neurons (e.g., Thy1-YFP).
-
Two-photon laser scanning microscope.
-
Anesthesia and surgical equipment for cranial window implantation.
Procedure:
-
Animal Preparation: A cranial window is surgically implanted over the brain region of interest (e.g., somatosensory cortex) of an anesthetized mouse.
-
Imaging: The mouse is anesthetized and placed on the microscope stage. A long-working-distance water-immersion objective is used to acquire high-resolution z-stacks of fluorescently labeled dendrites and spines.
-
Longitudinal Imaging: The same dendritic segments can be located and re-imaged at different time points (days to weeks) to track changes in spine density and morphology.
3D Reconstruction and Quantitative Analysis of Dendritic Spines
Software-assisted reconstruction and analysis provide objective and reproducible quantification of spine morphology.
Software:
-
Neurolucida 360: A commercial software for automated and semi-automated 3D reconstruction and analysis of neurons and spines from microscopy images.
-
ImageJ (with plugins like NeuronJ or Simple Neurite Tracer): A free, open-source image analysis software with plugins for neurite tracing and spine analysis.
Procedure (General Workflow):
-
Image Import: Import z-stack images from confocal or two-photon microscopy into the software.
-
Dendrite Tracing: The dendritic segment of interest is traced in 3D.
-
Spine Detection and Reconstruction: Spines are automatically or semi-automatically detected and reconstructed in 3D.
-
Morphological Analysis: The software calculates various parameters for each spine, including:
-
Spine Density: Number of spines per unit length of dendrite (e.g., spines/10 µm).
-
Spine Length: The length of the spine from its base at the dendrite to its tip.
-
Spine Head Diameter/Volume: The size of the spine head.
-
Spine Classification: Spines can be categorized into morphological subtypes (e.g., thin, stubby, mushroom) based on their dimensions.
-
-
Data Export: The quantitative data is exported for statistical analysis.
Conclusion
While this compound demonstrated a "rescue" of the dendritic spine phenotype in preclinical models of Fragile X Syndrome, the lack of detailed quantitative data in publicly available literature makes a direct comparison with alternatives challenging. In contrast, studies on Fenobam and Arbaclofen provide specific quantitative evidence of their ability to modulate dendritic spine density and morphology. Fenobam, like this compound, targets the mGluR5 pathway and has been shown to increase spine density, while Arbaclofen acts on the GABA-B receptor system to normalize the increased spine density seen in Fmr1 knockout mice.
The detailed experimental protocols and visualized workflows provided in this guide offer a framework for researchers to design and execute their own studies to further investigate these and other compounds for their potential to ameliorate dendritic spine pathologies in neurological disorders. The choice of methodology, from the classic Golgi-Cox stain to advanced in vivo two-photon imaging, will depend on the specific research question and available resources. Rigorous quantitative analysis using specialized software is crucial for obtaining objective and comparable data. Future research should aim to provide comprehensive quantitative data to facilitate more direct and robust comparisons between different therapeutic strategies.
References
- 1. Delayed Stabilization of Dendritic Spines in Fragile X Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.eur.nl [pure.eur.nl]
- 4. altered-dendritic-spine-function-and-integration-in-a-mouse-model-of-fragile-x-syndrome - Ask this paper | Bohrium [bohrium.com]
- 5. Reversal of Disease-Related Pathologies in the Fragile X Mouse Model by Selective Activation of GABAB Receptors with Arbaclofen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mavoglurant and Arbaclofen for Fragile X Syndrome Treatment
For Researchers, Scientists, and Drug Development Professionals
Fragile X syndrome (FXS), the most common inherited cause of intellectual disability and a leading single-gene cause of autism spectrum disorder, has been a focus of intense therapeutic development.[1] The underlying neurobiology, characterized by the silencing of the FMR1 gene and subsequent loss of the Fragile X Mental Retardation Protein (FMRP), has led to the investigation of various targeted treatments.[1] Among these, Mavoglurant and Arbaclofen have been prominent candidates, targeting distinct neurotransmitter systems implicated in the pathophysiology of FXS. This guide provides an objective comparison of their clinical development, performance based on experimental data, and the methodologies employed in pivotal trials.
Mechanisms of Action: Targeting Glutamate and GABA Pathways
The neurobiological basis of Fragile X syndrome is complex, but a key aspect involves dysregulation of synaptic plasticity. The absence of FMRP leads to an overactivity of the metabotropic glutamate receptor 5 (mGluR5) signaling pathway and impaired gamma-aminobutyric acid (GABA)ergic neurotransmission. This compound and Arbaclofen were developed to target these respective pathways.
This compound (AFQ056) is a selective antagonist of the mGluR5 receptor.[2] The "mGluR theory" of Fragile X syndrome posits that excessive mGluR5 signaling, in the absence of FMRP-mediated translational repression, contributes significantly to the synaptic and behavioral abnormalities seen in the disorder.[3] By blocking this overactive signaling, this compound was hypothesized to ameliorate the core symptoms of FXS.[4]
Arbaclofen (STX209) , the R-enantiomer of baclofen, is a selective agonist of the GABA-B receptor. Research suggests that GABAergic signaling is compromised in FXS, leading to a state of cortical hyperexcitability. By activating GABA-B receptors, Arbaclofen was expected to enhance inhibitory neurotransmission, thereby normalizing the balance between excitation and inhibition in the brain and alleviating behavioral symptoms.
Clinical Trial Performance: A Head-to-Head Comparison
Both this compound and Arbaclofen have undergone extensive clinical evaluation in individuals with Fragile X syndrome. While both showed promise in preclinical and early-phase studies, their pivotal trials yielded challenging results.
This compound Clinical Trial Outcomes
Novartis led the clinical development of this compound for FXS, culminating in two Phase IIb, multicenter, randomized, double-blind, placebo-controlled trials in adults (NCT01253629) and adolescents (NCT01357239). Unfortunately, neither of these studies met its primary efficacy endpoint, which was a significant improvement in behavioral symptoms as measured by the Aberrant Behavior Checklist-Community Edition, FXS-specific algorithm (ABC-CFX). Consequently, the development of this compound for Fragile X syndrome was discontinued in 2014.
Despite the negative outcomes of the pivotal trials, open-label extension studies were conducted. In these extension trials, gradual and consistent behavioral improvements as measured by the ABC-CFX scale were observed, which were numerically superior to those seen in the placebo arms of the core studies. However, the absence of a control group in these open-label studies necessitates a cautious interpretation of these findings.
| This compound Clinical Trial Data | |
| Trial Identifiers | NCT01253629 (Adults), NCT01357239 (Adolescents) |
| Phase | IIb |
| Primary Endpoint | Improvement on Aberrant Behavior Checklist-Community, FXS-specific (ABC-CFX) |
| Primary Endpoint Result | Not Met. No significant improvement over placebo. |
| Key Secondary Endpoints | Clinical Global Impression-Improvement (CGI-I) |
| Secondary Endpoint Results | No significant benefit of this compound over placebo was observed. In the adolescent core study, 34 CGI-I scores of 1 (very much improved) or 2 (much improved) were reported in 28 patients, but the analysis did not show a greater treatment response with this compound compared to placebo. |
| Open-Label Extension Data | Gradual and consistent behavioral improvements on the ABC-CFX scale were observed, numerically superior to the placebo arm of the core studies. In the adolescent extension study, 54 CGI-I scores of 1 or 2 were reported in 47 patients. |
| Adverse Events | Generally well-tolerated with few adverse events. In the open-label extension, 5% of adults and 16.9% of adolescents discontinued due to adverse events. |
Arbaclofen Clinical Trial Outcomes
Arbaclofen's clinical development for FXS was spearheaded by Seaside Therapeutics and later advanced by Allos Pharma. Two Phase 3 placebo-controlled trials were conducted: one in children aged 5-11 (NCT01325220) and another in adolescents and adults aged 12-50 (NCT01282268). The primary endpoint for both trials was the Social Avoidance subscale of the ABC-CFX.
Similar to this compound, neither of the Arbaclofen Phase 3 trials met its primary endpoint. The adolescent/adult study showed no benefit of Arbaclofen over placebo on any measure. However, the pediatric study showed some encouraging signals on secondary measures. Specifically, the highest dose group demonstrated a statistically significant improvement on the ABC-CFX Irritability subscale (p=0.03) and the Parenting Stress Index (p=0.03). Trends toward benefit were also observed for the Social Avoidance and Hyperactivity subscales.
A more recent re-analysis of the pediatric trial data, defining a "responder" as a participant with a clinically meaningful improvement, found that 45% of children treated with Arbaclofen were responders, compared to only 4% in the placebo group. This has renewed interest in the potential of Arbaclofen for a subset of the pediatric FXS population.
| Arbaclofen Clinical Trial Data | |
| Trial Identifiers | NCT01325220 (Children), NCT01282268 (Adolescents/Adults) |
| Phase | 3 |
| Primary Endpoint | Improvement on Social Avoidance subscale of the ABC-CFX |
| Primary Endpoint Result | Not Met. No significant improvement over placebo in either study. |
| Key Secondary Endpoints | Other ABC-CFX subscales (Irritability, Hyperactivity), CGI-I, Parenting Stress Index (PSI) |
| Secondary Endpoint Results (Pediatric Study) | Highest dose group showed benefit over placebo on: - ABC-CFX Irritability subscale (p=0.03)- Parenting Stress Index (PSI) (p=0.03)- Trends toward benefit on Social Avoidance and Hyperactivity subscales (p<0.1) and CGI-I (p=0.119) |
| Responder Analysis (Pediatric Study) | 45% of children on Arbaclofen showed clinically meaningful improvements across ABC subscales versus 4% on placebo. |
| Adverse Events | No serious adverse events. Common AEs included headache, vomiting, nausea, and neurobehavioral symptoms, many also common with placebo. 12 participants on Arbaclofen and 1 on placebo discontinued due to adverse events across both studies. |
Experimental Protocols
A standardized approach to assessing behavioral outcomes was a key feature of the clinical trials for both drugs.
This compound Trial Protocol (Phase IIb)
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group.
-
Participant Population: Adults (18-45 years) and adolescents (12-17 years) with a diagnosis of Fragile X syndrome.
-
Dosing Regimen: Participants were randomized to receive this compound (25, 50, or 100 mg twice daily) or placebo.
-
Treatment Duration: 12 weeks.
-
Primary Outcome Measure: The Aberrant Behavior Checklist-Community Edition, with a scoring algorithm specific to Fragile X syndrome (ABC-CFX).
-
Secondary Outcome Measures: Included the Clinical Global Impression-Improvement (CGI-I) scale.
Arbaclofen Trial Protocol (Phase 3)
-
Study Design: Two multicenter, randomized, double-blind, placebo-controlled trials. A flexible-dose trial for adolescents and adults, and a fixed-dose trial for children.
-
Participant Population: Children (5-11 years) and adolescents/adults (12-50 years) with a diagnosis of Fragile X syndrome.
-
Dosing Regimen (Pediatric Study): Fixed doses of 5 mg twice daily, 10 mg twice daily, or 10 mg three times daily, or placebo.
-
Treatment Duration: Approximately 8 weeks.
-
Primary Outcome Measure: The Social Avoidance subscale of the Aberrant Behavior Checklist-Community Edition, FXS-specific (ABC-CFX).
-
Secondary Outcome Measures: Included other ABC-CFX subscales, the Clinical Global Impression-Improvement (CGI-I), the Clinical Global Impression-Severity (CGI-S), and the Vineland Adaptive Behavior Scales, Second Edition (Vineland-II) Socialization domain score.
Conclusion
The clinical development of this compound and Arbaclofen for Fragile X syndrome highlights the complexities of translating promising preclinical findings into effective therapies for neurodevelopmental disorders. While both drugs were based on strong neurobiological rationales, their pivotal clinical trials did not meet their primary endpoints.
The discontinuation of this compound's development was a significant setback for the mGluR5-targeted approach. For Arbaclofen, while the overall results were negative, the positive signals on secondary measures in the pediatric population, particularly from the responder analysis, suggest that a subset of younger patients may derive benefit. This has prompted further investigation and a planned new Phase 3 trial with an optimized design.
The experiences with both this compound and Arbaclofen have provided valuable lessons for the field, emphasizing the importance of patient stratification, the selection of appropriate outcome measures, and the potential for age-dependent treatment effects in Fragile X syndrome. Future research will likely focus on more personalized therapeutic strategies and the use of biomarkers to identify individuals most likely to respond to specific treatments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound in adolescents with fragile X syndrome: analysis of Clinical Global Impression-Improvement source data from a double-blind therapeutic study followed by an open-label, long-term extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arbaclofen in fragile X syndrome: results of phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mavoglurant and Metformin in Preclinical Models of Fragile X Syndrome
For Researchers, Scientists, and Drug Development Professionals
Fragile X Syndrome (FXS), the leading monogenic cause of intellectual disability and autism spectrum disorder, is characterized by the absence or reduction of the Fragile X Mental Retardation Protein (FMRP). This deficiency leads to dysregulated signaling pathways and synaptic abnormalities. Two therapeutic agents, Mavoglurant and Metformin, have been investigated for their potential to correct these deficits. This guide provides a comparative analysis of their performance in preclinical FXS models, supported by experimental data, detailed methodologies, and pathway visualizations.
Executive Summary
This compound, a selective metabotropic glutamate receptor 5 (mGluR5) antagonist, was developed based on the "mGluR theory" of FXS, which posits that the lack of FMRP leads to exaggerated mGluR5 signaling.[1][2] Preclinical studies in Fmr1 knockout (KO) mice, a model for FXS, showed promising results, with this compound rescuing key phenotypes such as abnormal dendritic spine morphology and social behavior deficits.[3][4] However, subsequent large-scale clinical trials in adolescents and adults with FXS did not meet their primary efficacy endpoints for behavioral improvements.[5]
Metformin, a widely used anti-diabetic drug, has emerged as a promising candidate for FXS treatment due to its role in modulating the mammalian target of rapamycin (mTOR) and extracellular signal-regulated kinase (ERK) pathways, which are hyperactive in the absence of FMRP. Preclinical studies in both Drosophila and Fmr1 KO mouse models have demonstrated that Metformin can rescue a range of deficits, including those in social behavior, repetitive behaviors, and dendritic spine morphology. Clinical case studies and ongoing trials have also suggested potential cognitive and behavioral benefits in individuals with FXS.
This guide will delve into the quantitative data from these preclinical studies, outline the experimental protocols used, and visualize the key signaling pathways to provide a comprehensive comparison of these two therapeutic approaches.
Data Presentation: Preclinical Efficacy in Fmr1 KO Mice
The following tables summarize the quantitative data from key preclinical studies on the effects of this compound and Metformin on behavioral, molecular, and cellular phenotypes in Fmr1 KO mice.
Table 1: Behavioral Phenotypes
| Phenotype | This compound | Metformin |
| Social Behavior (Three-Chamber Test) | Restored sociability to wild-type levels. | Rescued impaired preference for social novelty. |
| Repetitive Behavior (Grooming) | Not consistently reported. | Significantly decreased excessive grooming (p<0.01). |
| Audiogenic Seizures | Reduced incidence and severity. | Decreased incidence of seizures. |
| Hyperactivity (Open Field Test) | Not consistently reported as a primary outcome. | Did not significantly impact hyperactivity. |
Table 2: Molecular and Cellular Phenotypes
| Phenotype | This compound | Metformin |
| Dendritic Spine Morphology | Rescued abnormal dendritic spine architecture. | Corrected increased density of dendritic spines to wild-type levels (p<0.001). |
| mGluR-LTD | Normalized enhanced mGluR-LTD. | Restored normal hippocampal synaptic activity, with an increase in field excitatory postsynaptic potential slope (p<0.01). |
| ERK Pathway Signaling | Indirectly modulates downstream effects of mGluR5. | Decreased activation of the ERK pathway. |
| mTOR Pathway Signaling | Not a direct target. | Inhibits the mTORC1 pathway. |
| Protein Synthesis | Reduces excessive protein synthesis downstream of mGluR5. | Reduced elevated basal protein synthesis. |
Experimental Protocols
Key Behavioral Assay: Three-Chamber Social Interaction Test
This test assesses sociability and preference for social novelty.
Protocol:
-
Apparatus: A three-chambered rectangular box with openings allowing access to all chambers.
-
Habituation: The subject mouse is placed in the center chamber and allowed to explore all three empty chambers for a defined period (e.g., 10 minutes).
-
Sociability Test: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty cage is placed in the opposite chamber. The subject mouse is placed back in the center chamber, and the time spent in each side chamber and interacting with the cages is recorded for a set duration (e.g., 10 minutes).
-
Preference for Social Novelty Test: A second, novel "stranger" mouse is placed in the previously empty cage. The subject mouse is again placed in the center chamber, and the time spent interacting with the now-familiar mouse versus the novel mouse is recorded.
Molecular Analysis: Western Blotting for Signaling Proteins
This technique is used to measure the levels of specific proteins, such as phosphorylated ERK (p-ERK) and total ERK, to assess pathway activation.
Protocol:
-
Tissue Preparation: Brain regions of interest (e.g., hippocampus) are dissected from treated and control Fmr1 KO mice and wild-type littermates.
-
Protein Extraction: The tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using an electric current.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p-ERK, anti-ERK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction, allowing for visualization of the protein bands.
-
Quantification: The intensity of the bands is quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the level of pathway activation.
Cellular Analysis: Dendritic Spine Imaging and Quantification
This method is used to visualize and quantify the morphology and density of dendritic spines, which are altered in FXS.
Protocol:
-
Tissue Preparation and Staining: Brains from treated and control mice are fixed, sectioned, and stained to visualize neurons. Golgi-Cox staining or fluorescent labeling (e.g., from transgenic mice expressing fluorescent proteins in neurons) are common methods.
-
Microscopy: High-resolution images of dendrites from specific neuronal populations (e.g., pyramidal neurons in the hippocampus) are acquired using a confocal microscope.
-
Image Analysis: Specialized software (e.g., ImageJ with NeuronJ plugin) is used to trace dendrites and identify and classify dendritic spines based on their morphology (e.g., mature, immature, thin).
-
Quantification: The number of spines per unit length of dendrite (spine density) and the proportion of different spine morphologies are quantified and compared between treatment groups.
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action
This compound acts as a negative allosteric modulator of the mGluR5 receptor. In FXS, the absence of FMRP leads to unchecked protein synthesis downstream of mGluR5 activation. By inhibiting mGluR5, this compound aims to normalize this excessive signaling cascade.
Metformin's Mechanism of Action
Metformin's therapeutic potential in FXS is attributed to its ability to inhibit the hyperactive mTOR and ERK signaling pathways, thereby reducing excessive protein synthesis and correcting downstream cellular and behavioral abnormalities.
Experimental Workflow for Preclinical Drug Testing in FXS Mouse Models
The following diagram illustrates a typical workflow for evaluating the efficacy of a therapeutic candidate in Fmr1 KO mice.
Conclusion
Both this compound and Metformin have demonstrated the ability to ameliorate key pathological features of Fragile X Syndrome in preclinical models. This compound, by targeting the mGluR5 pathway, showed initial promise in correcting synaptic abnormalities and social deficits. However, the lack of translation to clinical efficacy in later-stage trials highlights the complexities of treating this neurodevelopmental disorder.
Metformin, with its broader mechanism of action on the dysregulated mTOR and ERK signaling pathways, has shown robust positive effects across multiple preclinical models and is supported by encouraging preliminary clinical data. Its established safety profile as a widely used medication offers a significant advantage for repurposing it as a treatment for FXS.
Further research is necessary to fully elucidate the long-term efficacy and optimal treatment paradigms for Metformin in the FXS population. The comparative data presented in this guide underscore the importance of understanding the underlying molecular mechanisms of FXS to develop effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Role for metabotropic glutamate receptor 5 (mGluR5) in the pathogenesis of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chronic administration of AFQ056/Mavoglurant restores social behaviour in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in fragile X syndrome: Results of two randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window of mGluR5 Antagonists: A Comparative Analysis of Mavoglurant and Other Key Modulators
For researchers, scientists, and drug development professionals, understanding the therapeutic window—the balance between a drug's efficacy and its adverse effects—is paramount. This guide provides an in-depth, data-driven comparison of the therapeutic window of mavoglurant, a well-studied metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM), with other prominent mGluR5 antagonists: basimglurant, fenobam, and dipraglurant.
Dysregulation of the mGluR5 pathway, a key player in synaptic plasticity and neuronal excitability, has been implicated in a range of neurological and psychiatric disorders. Consequently, mGluR5 NAMs have been a major focus of drug development efforts. While preclinical studies have shown promise, clinical translation has been challenging, underscoring the critical importance of a favorable therapeutic window. This guide synthesizes preclinical and clinical data to offer a clear comparison of these four compounds, aiding in the informed selection and development of next-generation mGluR5-targeted therapeutics.
In Vitro Pharmacological Profiles: A Head-to-Head Comparison
The initial characterization of any potential therapeutic involves a thorough in vitro assessment of its potency, selectivity, and binding kinetics. The following table summarizes key preclinical data for this compound, basimglurant, fenobam, and dipraglurant, providing a direct comparison of their activity at the mGluR5 receptor. Basimglurant emerges as a particularly potent modulator in these assays.[1]
| Parameter | This compound (AFQ056) | Basimglurant (RG7090) | Fenobam | Dipraglurant (ADX48621) |
| Binding Affinity (Kᵢ, nM) | 35.6 ([³H]MPEP displacement)[1] | 1.4 ([³H]ABP688 displacement)[1] | ~31-54 ([³H]Fenobam binding) | Not explicitly stated in comparative studies |
| Functional Potency (IC₅₀, nM) | 30 (Ca²⁺ Mobilization)[1] | 7.0 (Ca²⁺ Mobilization)[1] | 58 (Quisqualate-evoked Ca²⁺ response) | Not explicitly stated in comparative studies |
| Selectivity | Selective over other mGluR subtypes and a broad panel of other CNS targets | >1000-fold selectivity over other mGluRs and a wide range of other targets | Selective for mGluR5 | Potent and highly selective mGluR5 NAM |
Clinical Efficacy and Safety: Defining the Therapeutic Window
The therapeutic window is ultimately defined in clinical trials, where the effective dose range is established and the safety and tolerability profile is characterized. The following tables summarize the findings from clinical studies of this compound, basimglurant, fenobam, and dipraglurant, highlighting the approved or investigated doses, efficacy in various indications, and observed adverse events.
This compound (AFQ056)
This compound has been investigated in several clinical trials for conditions including Fragile X syndrome, Parkinson's disease levodopa-induced dyskinesia (LID), and cocaine use disorder. While it showed some promise in early-phase studies for LID and cocaine use disorder, larger trials in Fragile X syndrome did not meet their primary endpoints. Development for Fragile X syndrome was discontinued by Novartis in 2014, and for other indications by 2017. More recently, rights to the drug have been acquired for potential development in other neurodevelopmental and substance use disorders.
Table 2: Summary of this compound Clinical Trial Data
| Indication | Dose Range | Efficacy Highlights | Common Adverse Events |
| Fragile X Syndrome | 25, 50, or 100 mg twice daily | Did not meet primary endpoint of improvement in behavioral symptoms. | Generally well-tolerated with few adverse events. |
| Parkinson's Disease (LID) | Up to 200 mg twice daily | Early studies showed a reduction in LID severity. | Dizziness was the most common adverse event. |
| Cocaine Use Disorder | Up-titrating to 200 mg twice daily | Reduced cocaine and alcohol use in a phase 2 trial. | Headache, dizziness, and nausea. |
Basimglurant (NOE-101)
Basimglurant is currently in clinical development for trigeminal neuralgia and has been investigated for major depressive disorder. It has demonstrated a generally favorable safety profile in clinical trials.
Table 3: Summary of Basimglurant Clinical Trial Data
| Indication | Dose Range | Efficacy Highlights | Common Adverse Events |
| Trigeminal Neuralgia | 1.5 - 3.5 mg daily (Phase 2/3 ongoing) | Aims to decrease the duration and intensity of facial pain. | Generally well-tolerated in other studies. |
| Major Depressive Disorder | 0.5 mg or 1.5 mg daily | Did not meet the primary endpoint, but showed some antidepressant effects in secondary analyses. | Dizziness (most common, transient, and mild). |
Fenobam
Fenobam was initially developed as a non-benzodiazepine anxiolytic and was later identified as a potent and selective mGluR5 antagonist. It has been evaluated in small clinical studies for anxiety and Fragile X syndrome. While generally well-tolerated at lower doses, psychostimulant-like side effects have been reported at higher doses.
Table 4: Summary of Fenobam Clinical Trial Data
| Indication | Dose Range | Efficacy Highlights | Common Adverse Events |
| Anxiety | Up to 150 mg four times daily | Mixed efficacy results in early trials. | Mild and transient side effects including headache, nausea, metallic taste, and fatigue. At higher doses, CNS-related perceptual phenomena (hallucinations, vertigo, paresthesias, insomnia) were reported. |
| Fragile X Syndrome | Single oral dose of 50-150 mg | No significant adverse reactions in a pilot single-dose trial. | Not specified in the single-dose trial. |
Dipraglurant (ADX48621)
Dipraglurant has been primarily investigated for the treatment of levodopa-induced dyskinesia (LID) in Parkinson's disease. It has shown a good safety and tolerability profile in Phase 2 trials. However, a Phase 2b/3 study was terminated due to slow recruitment.
Table 5: Summary of Dipraglurant Clinical Trial Data
| Indication | Dose Range | Efficacy Highlights | Common Adverse Events |
| Parkinson's Disease (LID) | Dose-titration from 50 mg once daily to 100 mg three times daily | Statistically significant reduction in LID severity at both 50 mg and 100 mg doses. | Dyskinesia, dizziness, and nausea. Vertigo, visual disturbance, and feeling drunk were reported in less than 10% of patients and were not dose-limiting. |
| Blepharospasm | 50 mg and 100 mg doses | A Phase 2a feasibility study was inconclusive. | No major safety concerns reported. |
Signaling Pathways and Experimental Workflows
To provide a comprehensive resource, this section includes diagrams of the mGluR5 signaling pathway and typical experimental workflows used to characterize these compounds.
mGluR5 Signaling Pathway
Activation of the Gq-coupled mGluR5 receptor by glutamate initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Negative allosteric modulators like this compound bind to a site distinct from the glutamate binding site, thereby reducing the receptor's response to glutamate and dampening this signaling cascade.
Caption: A simplified diagram of the mGluR5 signaling pathway and the inhibitory action of a Negative Allosteric Modulator (NAM).
Experimental Workflow: In Vitro Characterization
The preclinical evaluation of mGluR5 antagonists typically follows a structured workflow, starting with in vitro characterization to determine binding affinity and functional potency.
Caption: A generalized workflow for the in vitro characterization of mGluR5 antagonists.
Detailed Experimental Protocols
To facilitate the replication and validation of the presented data, this section outlines the methodologies for key experiments used in the characterization of mGluR5 antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the mGluR5 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human or rodent mGluR5 receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled mGluR5 antagonist (e.g., [³H]MPEP or [³H]ABP688).
-
Unlabeled test compound (this compound, basimglurant, fenobam, or dipraglurant).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d), where [L] is the concentration of the radioligand and K d is its dissociation constant.
Calcium Mobilization Assay
Objective: To measure the functional potency (IC₅₀) of a test compound in inhibiting mGluR5-mediated intracellular calcium release.
Materials:
-
Cells stably expressing the mGluR5 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
mGluR5 agonist (e.g., glutamate or quisqualate).
-
Test compound.
-
96- or 384-well black-walled, clear-bottom microplates.
-
A fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
Procedure:
-
Cell Plating: Seed the mGluR5-expressing cells into the microplates and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a fixed concentration of the mGluR5 agonist to all wells to stimulate calcium release.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a FLIPR or plate reader.
-
Data Analysis: Determine the IC₅₀ value of the test compound, which is the concentration that produces 50% of the maximal inhibition of the agonist-induced calcium response.
In Vivo Assessment of Motor Coordination (Rotarod Test)
Objective: To evaluate the potential for a test compound to cause motor impairment, a common adverse effect of CNS-active drugs.
Materials:
-
Rotarod apparatus.
-
Rodents (mice or rats).
-
Test compound and vehicle.
Procedure:
-
Acclimation and Training: Acclimate the animals to the testing room and train them on the rotarod at a constant, low speed for a set duration on consecutive days until a stable baseline performance is achieved.
-
Drug Administration: Administer the test compound or vehicle to the animals at various doses via the intended clinical route (e.g., oral gavage or intraperitoneal injection).
-
Testing: At a predetermined time after drug administration (based on the compound's pharmacokinetics), place the animals on the rotarod, which is set to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rotating rod for each animal.
-
Data Analysis: Compare the latency to fall between the drug-treated groups and the vehicle-treated group to determine if the compound causes a dose-dependent impairment in motor coordination.
Conclusion
This comparative guide highlights the nuances in the therapeutic windows of this compound, basimglurant, fenobam, and dipraglurant. While all are potent mGluR5 NAMs, they exhibit differences in their in vitro pharmacology, clinical efficacy, and safety profiles. Basimglurant demonstrates high in vitro potency, and its ongoing clinical development for trigeminal neuralgia is promising. This compound, despite setbacks in Fragile X syndrome, has shown potential in other indications. Fenobam and dipraglurant have also demonstrated clinical activity, though their development has faced challenges.
For researchers and drug developers, a thorough understanding of these comparative data is essential for the strategic advancement of mGluR5-targeted therapies. The provided experimental protocols offer a foundation for the continued investigation and characterization of novel mGluR5 modulators with the ultimate goal of identifying candidates with an optimal therapeutic window for the treatment of challenging neurological and psychiatric disorders.
References
Validating Mavoglurant's Mechanism: A Comparative Guide Using Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Mavoglurant, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), with other alternatives. It leverages experimental data from studies utilizing genetic knockout models to validate the on-target mechanism of action of mGluR5 NAMs.
Introduction to this compound and mGluR5
This compound (AFQ056) is a selective, non-competitive antagonist of the mGluR5 receptor, a G protein-coupled receptor critically involved in synaptic plasticity, learning, and memory.[1][2] Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, including Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[1][3] Negative allosteric modulators like this compound offer a therapeutic strategy by dampening the excessive glutamate signaling associated with these conditions.
Genetic knockout models, particularly mGluR5 knockout mice, are invaluable tools for validating that the effects of a compound like this compound are indeed mediated through its intended target. By comparing the drug's effects in wild-type animals with those in animals lacking the mGluR5 receptor, researchers can confirm on-target activity. If the drug has an effect in wild-type animals that is absent in knockout animals, it provides strong evidence that the drug's mechanism is dependent on the presence of the mGluR5 receptor.
Data Presentation: Comparative Effects of mGluR5 Negative Allosteric Modulators
Table 1: Effect of the mGluR5 NAM MPEP on Locomotor Activity
| Animal Model | Treatment | Locomotor Activity (Distance Traveled) | Key Finding |
| Wild-Type Mice | Vehicle | Baseline | MPEP significantly increases locomotor activity in wild-type mice.[4] |
| Wild-Type Mice | MPEP (30 mg/kg) | Increased | |
| mGluR5 Knockout Mice | Vehicle | Baseline (hyperactive compared to wild-type) | The locomotor-stimulating effect of MPEP is absent in mGluR5 knockout mice, confirming its on-target action. |
| mGluR5 Knockout Mice | MPEP (30 mg/kg) | No significant change |
Table 2: Neuroprotective Effects of mGluR5 NAMs Against NMDA-Induced Excitotoxicity
| Animal Model | Treatment | Neuronal Cell Viability | Key Finding |
| Wild-Type Mouse Cortical Neurons | NMDA | Decreased | High concentrations of MPEP and MTEP show neuroprotective effects in both wild-type and mGluR5 knockout neurons, suggesting a potential off-target effect at these higher concentrations. |
| Wild-Type Mouse Cortical Neurons | NMDA + MPEP (200 µM) | Increased | |
| Wild-Type Mouse Cortical Neurons | NMDA + MTEP (200 µM) | Increased | |
| mGluR5 Knockout Mouse Cortical Neurons | NMDA | Decreased | |
| mGluR5 Knockout Mouse Cortical Neurons | NMDA + MPEP (200 µM) | Increased | |
| mGluR5 Knockout Mouse Cortical Neurons | NMDA + MTEP (200 µM) | Increased |
Table 3: Effect of this compound (AFQ056) in a Fragile X Syndrome Mouse Model (Fmr1 Knockout)
| Animal Model | Treatment | Phenotype | Effect of this compound |
| Fmr1 Knockout Mice | Vehicle | Impaired social interaction | Restored functional connectivity in specific brain circuits. |
| Fmr1 Knockout Mice | This compound | Reduced functional connectivity | Did not rescue abnormal social behavior at a group level. |
| Fmr1 Knockout Mice | Vehicle | Increased susceptibility to audiogenic seizures | Attenuated wild running and audiogenic-induced seizures. |
| Fmr1 Knockout Mice | This compound | Immature dendritic spine morphology | Rescued the ratio of mature to immature dendritic spines. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Locomotor Activity Assessment
-
Objective: To measure the effect of an mGluR5 NAM on spontaneous locomotor activity.
-
Animals: Adult male wild-type and mGluR5 knockout mice.
-
Apparatus: Open field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking systems or video tracking software to record horizontal and vertical movements.
-
Procedure:
-
Habituate mice to the testing room for at least 1 hour before the experiment.
-
Administer the mGluR5 NAM (e.g., MPEP at 30 mg/kg, i.p.) or vehicle to the mice.
-
Place each mouse individually into the center of the open field arena.
-
Record locomotor activity for a set duration (e.g., 60 minutes).
-
Analyze the data for total distance traveled, time spent in different zones (center vs. periphery), and vertical activity (rearing).
-
-
Data Analysis: Use a two-way ANOVA to analyze the effects of genotype and treatment on locomotor activity parameters.
Audiogenic Seizure Susceptibility Testing
-
Objective: To assess the anticonvulsant effects of an mGluR5 NAM in a mouse model of seizure susceptibility.
-
Animals: Fmr1 knockout mice and wild-type littermates.
-
Apparatus: A sound-attenuating chamber containing a cage. A sound source capable of producing a high-intensity acoustic stimulus (e.g., an electric bell or siren, ~120 dB).
-
Procedure:
-
Administer the mGluR5 NAM (e.g., this compound) or vehicle to the mice at a predetermined time before the seizure induction.
-
Place the mouse individually into the cage within the chamber.
-
Present the acoustic stimulus for a defined period (e.g., 60 seconds).
-
Observe and score the seizure response based on a standardized scale (e.g., wild running, clonic seizures, tonic seizures, respiratory arrest).
-
-
Data Analysis: Compare the seizure severity scores and the percentage of animals exhibiting seizures between the treatment groups using non-parametric statistical tests (e.g., Mann-Whitney U test).
Dendritic Spine Analysis in Primary Neuronal Cultures
-
Objective: To quantify changes in dendritic spine morphology following treatment with an mGluR5 NAM.
-
Cell Culture: Primary hippocampal or cortical neurons are cultured from embryonic mouse or rat brains.
-
Procedure:
-
Culture primary neurons for a sufficient time to allow for mature spine development (e.g., 14-21 days in vitro).
-
Treat the neuronal cultures with the mGluR5 NAM (e.g., this compound) or vehicle for a specified duration.
-
Fix the cells and stain for a dendritic marker (e.g., MAP2) and a spine marker (e.g., phalloidin for F-actin) or use transfected fluorescent proteins to visualize neuronal morphology.
-
Acquire high-resolution images of dendrites using a confocal or two-photon microscope.
-
Analyze the images using specialized software to quantify spine density (number of spines per unit length of dendrite) and morphology (e.g., classifying spines as thin, stubby, or mushroom-shaped).
-
-
Data Analysis: Use t-tests or ANOVA to compare spine density and the proportions of different spine morphologies between treatment groups.
In Vitro Electrophysiology in Hippocampal Slices
-
Objective: To measure the effect of an mGluR5 NAM on synaptic transmission and plasticity (e.g., long-term potentiation, LTP).
-
Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult wild-type and mGluR5 knockout mice.
-
Recording:
-
Perfuse the slices with artificial cerebrospinal fluid (aCSF) in a recording chamber.
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of synaptic transmission.
-
Apply the mGluR5 NAM or vehicle to the perfusion bath.
-
Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).
-
Record the fEPSP slope for at least 60 minutes post-induction to measure the magnitude of LTP.
-
-
Data Analysis: Compare the magnitude of LTP between genotypes and treatment conditions using ANOVA.
Mandatory Visualization
References
- 1. Metabotropic glutamate receptor 5 knockout promotes motor and biochemical alterations in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting mGluR5 activity by AFQ056/Mavoglurant rescues circuit-specific functional connectivity in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Head-to-Head Comparison: Mavoglurant and Dipraglurant in Parkinson's Disease Models
A Comparative Guide for Researchers and Drug Development Professionals
Mavoglurant (formerly AFQ056) and Dipraglurant (ADX48621) are both negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). This receptor is a key target in the central nervous system implicated in the pathophysiology of Parkinson's disease (PD), particularly in the development of levodopa-induced dyskinesia (LID). This guide provides a head-to-head comparison of these two investigational drugs based on available preclinical and clinical data, offering a resource for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
Both this compound and Dipraglurant act as non-competitive antagonists of the mGluR5 receptor. By binding to an allosteric site on the receptor, they modulate its activity, reducing its response to the endogenous ligand, glutamate. The overactivity of glutamatergic signaling is considered a key contributor to the development of LID in Parkinson's patients.
The mGluR5 receptor is a G-protein coupled receptor that, upon activation, primarily couples to Gαq/11. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately modulate neuronal excitability and synaptic plasticity. By negatively modulating mGluR5, this compound and Dipraglurant are thought to dampen this cascade, thereby alleviating dyskinetic movements.
Figure 1: Simplified mGluR5 signaling pathway and the inhibitory action of this compound and Dipraglurant.
Preclinical Data Comparison
Both this compound and Dipraglurant have been evaluated in rodent and non-human primate models of Parkinson's disease, primarily focusing on their ability to reduce LID.
Rodent Models (6-OHDA-lesioned rats)
The 6-hydroxydopamine (6-OHDA) rat model is a widely used paradigm to study Parkinson's disease and LID.
| Parameter | This compound | Dipraglurant |
| Animal Model | Unilateral 6-OHDA-lesioned rats | Unilateral 6-OHDA-lesioned rats |
| LID Induction | Chronic L-DOPA administration | Chronic L-DOPA administration |
| Route of Admin. | Oral (gavage) or Intraperitoneal | Oral (gavage) |
| Dosage Range | 3 - 30 mg/kg | 10 - 100 mg/kg |
| Efficacy | Dose-dependent reduction in abnormal involuntary movements (AIMs) | Dose-dependent reduction in AIMs |
| Effect on L-DOPA Efficacy | Did not compromise the anti-parkinsonian effects of L-DOPA | Did not compromise the anti-parkinsonian effects of L-DOPA |
Non-Human Primate Models (MPTP-lesioned primates)
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate model is considered a gold standard for preclinical evaluation of anti-Parkinsonian and anti-dyskinetic therapies.
| Parameter | This compound | Dipraglurant |
| Animal Model | MPTP-lesioned macaques or marmosets | MPTP-lesioned macaques |
| LID Induction | Chronic L-DOPA administration | Chronic L-DOPA administration |
| Route of Admin. | Oral | Oral |
| Dosage Range | 10 - 100 mg/kg | 50 - 200 mg |
| Efficacy | Significant reduction in LID scores | Significant reduction in LID scores |
| Effect on L-DOPA Efficacy | No significant impact on the anti-parkinsonian effects of L-DOPA | No significant impact on the anti-parkinsonian effects of L-DOPA |
Clinical Data Comparison
Both molecules have advanced to Phase 2 clinical trials for the treatment of LID in Parkinson's disease patients.
| Parameter | This compound | Dipraglurant |
| Study Phase | Phase 2 | Phase 2a and 2b/3 (terminated early) |
| Patient Population | PD patients with moderate to severe LID | PD patients with moderate to severe LID |
| Dosage | 100 mg twice daily (in one study) | 50 mg to 100 mg, up to three times daily |
| Primary Endpoint | Change from baseline in the modified Abnormal Involuntary Movement Scale (mAIMS) or Unified Dyskinesia Rating Scale (UDysRS) | Safety and tolerability; secondary efficacy on mAIMS or UDysRS |
| Efficacy Results | Mixed results across studies. Some studies showed a significant reduction in dyskinesia scores, while others failed to meet the primary endpoint.[1][2] A meta-analysis of six randomized controlled trials concluded that this compound was not significantly superior to placebo in improving "off-time" or "on-time" but did show a favorable effect on the modified abnormal involuntary movement scale.[3][4] | Phase 2a showed a good safety and tolerability profile and a statistically significant reduction in LID severity.[5] A subsequent Phase 2b/3 study was terminated due to slow recruitment. |
| Safety and Tolerability | Generally well-tolerated. Most common adverse events were dizziness, nausea, and fatigue. | Generally well-tolerated. Most common adverse events were dizziness, nausea, and fatigue. |
Experimental Protocols
6-OHDA-Lesioned Rat Model of LID
Figure 2: Experimental workflow for the 6-OHDA-lesioned rat model of LID.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
6-OHDA Lesioning: Rats are anesthetized, and a neurotoxin, 6-hydroxydopamine (6-OHDA), is stereotactically injected into the medial forebrain bundle or the striatum of one hemisphere to create a unilateral lesion of the nigrostriatal dopamine pathway.
-
LID Induction: Following a recovery period, animals receive daily injections of L-DOPA (typically 6-10 mg/kg, i.p.) in combination with a peripheral decarboxylase inhibitor (e.g., benserazide) for approximately 2-3 weeks to induce stable abnormal involuntary movements (AIMs).
-
Drug Administration: On the test day, animals are pre-treated with either this compound, Dipraglurant, or vehicle at varying doses, typically administered orally 30-60 minutes before the L-DOPA injection.
-
Behavioral Assessment: After L-DOPA administration, animals are placed in individual observation chambers, and the severity of axial, limb, and orolingual AIMs is scored by a blinded observer at regular intervals (e.g., every 20 minutes for 3-4 hours).
MPTP-Lesioned Primate Model of LID
Figure 3: Experimental workflow for the MPTP-lesioned primate model of LID.
Detailed Methodology:
-
Animal Model: Commonly used species include cynomolgus macaques or common marmosets.
-
MPTP Administration: The neurotoxin MPTP is administered systemically (intravenously or intramuscularly) to induce bilateral parkinsonism. The dose and frequency of administration are carefully titrated to achieve a stable parkinsonian state.
-
LID Induction: Once parkinsonian symptoms are stable, primates are treated with oral L-DOPA (in combination with a peripheral decarboxylase inhibitor) one or two times daily. The dose is gradually increased until stable and reproducible dyskinesias are observed.
-
Drug Administration: In a crossover design, animals receive either the test compound (this compound or Dipraglurant) or a placebo orally before L-DOPA administration.
-
Behavioral Assessment: Dyskinesia is scored using a validated primate dyskinesia rating scale. Simultaneously, parkinsonian disability is assessed to ensure the test compound does not worsen motor symptoms.
Summary and Conclusion
Both this compound and Dipraglurant have demonstrated efficacy in preclinical models of Parkinson's disease, specifically in reducing levodopa-induced dyskinesia without compromising the anti-parkinsonian effects of L-DOPA. Their shared mechanism of action as mGluR5 negative allosteric modulators provides a strong rationale for their therapeutic potential.
In clinical trials, Dipraglurant showed promising results in a Phase 2a study, demonstrating both safety and a significant reduction in LID. However, a larger pivotal trial was prematurely terminated due to slow enrollment. This compound's clinical development has yielded more mixed results, with some Phase 2 studies showing efficacy while others did not meet their primary endpoints. A subsequent meta-analysis suggested a modest benefit in reducing the severity of abnormal involuntary movements but no significant impact on "on" or "off" time.
Further research is required to fully elucidate the therapeutic window and optimal patient population for mGluR5 NAMs in the treatment of LID. The data presented in this guide offer a comparative overview to aid in the ongoing research and development of novel therapies for Parkinson's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Addex therapeutics :: Addex Terminates Dipraglurant Phase 2b/3 Study in Patients with Dyskinesia Associated with Parkinson’s Disease due to Slow Recruitment Rate [addextherapeutics.com]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
